KVI-020
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
Formule moléculaire |
C20H25N3O5S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
N-[(4R)-4-(4-methoxyphenyl)-3-[2-(4-methoxyphenyl)ethyl]-2-oxoimidazolidin-1-yl]methanesulfonamide |
InChI |
InChI=1S/C20H25N3O5S/c1-27-17-8-4-15(5-9-17)12-13-22-19(16-6-10-18(28-2)11-7-16)14-23(20(22)24)21-29(3,25)26/h4-11,19,21H,12-14H2,1-3H3/t19-/m0/s1 |
Clé InChI |
GFFIHDXPUGXVGG-IBGZPJMESA-N |
Origine du produit |
United States |
Foundational & Exploratory
Unraveling the Core Mechanism of Microbiome Metabolic Therapies: A Technical Overview
Presumptive Focus: Kaleido Biosciences' Microbiome Metabolic Therapies (MMT™)
Initial research indicates that "KVI-020" does not correspond to a publicly disclosed therapeutic agent. However, the identifier bears resemblance to clinical trial nomenclature used by Kaleido Biosciences, a company pioneering the development of Microbiome Metabolic Therapies (MMT™). Notably, their investigational drug KB195, for the treatment of urea (B33335) cycle disorders (UCD), was evaluated in a Phase 2 clinical trial designated as "K020-218 UNLOCKED". This guide, therefore, will proceed under the assumption that the query pertains to the mechanism of action of Kaleido's MMT platform, with a particular focus on its application in managing hyperammonemia in UCD.
Kaleido Biosciences is a clinical-stage company that has developed a unique, chemistry-driven approach to modulate the metabolic output of the microbiome to treat diseases.[1] Their MMTs are synthetic glycans designed to be selectively metabolized by specific microorganisms in the gut.[2] This targeted modulation of the microbiome's metabolic activity forms the basis of their therapeutic strategy.[2]
The Gut Microbiome and Urea Cycle Disorders: A Critical Connection
Urea cycle disorders are a group of rare genetic diseases caused by deficiencies in the enzymes responsible for converting ammonia (B1221849), a toxic byproduct of protein metabolism, into urea for excretion.[3][4] This enzymatic defect leads to the accumulation of ammonia in the bloodstream (hyperammonemia), which can cause severe neurological damage, coma, and even death.[5] A significant portion of the body's ammonia is produced by the gut microbiome through the breakdown of dietary proteins.[2] This microbial contribution to the overall ammonia load presents a compelling target for therapeutic intervention.
Mechanism of Action: Modulating Microbial Metabolism to Reduce Ammonia
Kaleido's MMTs are designed to shift the metabolic activity of the gut microbiome away from ammonia production. The core of this mechanism is the introduction of specific, synthetic glycans that are not readily absorbed by the host but are preferentially consumed by certain gut bacteria.[2]
The proposed mechanism unfolds as follows:
-
Oral Administration and Transit to the Colon: MMTs are orally administered and are designed to pass through the upper gastrointestinal tract largely unabsorbed, reaching the colon where the gut microbiota is most concentrated.
-
Selective Microbial Metabolism: In the colon, the synthetic glycans are metabolized by specific commensal bacteria. This provides these bacteria with a readily available energy source.
-
Shift in Metabolic Pathways: The metabolism of these glycans is thought to alter the metabolic output of the microbiome in two key ways:
-
Increased Biomass Production: The availability of a preferred carbohydrate source may lead to an increase in the population of beneficial bacteria that consume ammonia as a nitrogen source for their own growth, effectively sequestering it.
-
Altered Metabolite Production: The fermentation of these glycans can lead to the production of short-chain fatty acids (SCFAs) and other metabolites that can lower the colonic pH. A lower pH favors the conversion of ammonia (NH3) to the less-absorbable ammonium (B1175870) ion (NH4+), which is then trapped in the colon and excreted in the feces.
-
This overall process aims to reduce the net production and absorption of ammonia from the gut, thereby lowering the burden on the compromised urea cycle in patients with UCD.
Preclinical and Clinical Evidence
Kaleido Biosciences has advanced its MMT candidates through a discovery and development model that begins with ex vivo screening of their proprietary library of synthetic glycans in microbiome samples from healthy individuals and patients. Promising candidates are then validated in animal models before moving into human clinical studies.[2]
Quantitative Data from Clinical Studies
While comprehensive, peer-reviewed publications with detailed quantitative data and experimental protocols for this compound or KB195 are not widely available in the public domain, information can be gleaned from clinical trial announcements and company presentations. The "K020-218 UNLOCKED" was a Phase 2, open-label study designed to evaluate the efficacy and safety of KB195 in individuals with UCD who had inadequate control on standard of care.[6] The primary objective of such a study would be to measure changes in blood ammonia levels.
| Parameter | Description | Expected Outcome with MMT |
| Blood Ammonia Levels | Concentration of ammonia in the blood, a key biomarker for UCD severity. | Reduction from baseline |
| Urea Synthesis Rate | The rate at which the body produces urea, reflecting the function of the urea cycle. | Potential for stabilization or improvement |
| Amino Acid Levels | Plasma concentrations of specific amino acids (e.g., glutamine, arginine) that can be altered in UCD. | Normalization of profiles |
| Frequency of Hyperammonemic Crises | Episodes of acute, dangerously high blood ammonia levels. | Reduction in frequency and severity |
Experimental Protocols
The methodologies employed in the clinical evaluation of an MMT like KB195 would likely involve the following:
-
Study Design: A multi-center, open-label study with a screening period, a baseline visit, a treatment period, and a follow-up period.[6]
-
Patient Population: Individuals with a confirmed diagnosis of a urea cycle disorder and evidence of inadequate metabolic control.[6]
-
Intervention: Oral administration of the MMT (e.g., KB195 powder mixed with water) at varying dose levels.[6]
-
Sample Collection: Regular collection of blood samples to measure ammonia, amino acids, and other metabolic markers. Stool samples would also likely be collected for microbiome analysis (e.g., 16S rRNA sequencing, metagenomics) to assess changes in microbial composition and function.
-
Efficacy Endpoints: The primary efficacy endpoint would likely be the change in blood ammonia levels from baseline. Secondary endpoints could include changes in other metabolic parameters, frequency of hyperammonemic events, and patient-reported outcomes.
-
Safety and Tolerability: Monitoring of adverse events throughout the study.
Conclusion
The mechanism of action of Kaleido Biosciences' Microbiome Metabolic Therapies, exemplified by agents like KB195, represents a novel and targeted approach to managing diseases characterized by metabolic dysregulation with a microbial component. By providing specific synthetic glycans as a substrate for the gut microbiome, these therapies aim to shift the metabolic output of the microbiota to reduce the production of harmful substances like ammonia. This approach holds promise for patients with urea cycle disorders and potentially other conditions where the microbiome plays a significant role in disease pathophysiology. Further publication of detailed clinical trial data will be crucial to fully elucidate the quantitative effects and confirm the therapeutic potential of this innovative platform.
References
- 1. Kaleido Biosciences, Inc. - AnnualReports.com [annualreports.com]
- 2. Kaleido Biosciences :: BiotechnologyClubUTSW [biotechnologyclubutsw.com]
- 3. Overview of Urea Cycle Disorders [nucdf.org]
- 4. researchgate.net [researchgate.net]
- 5. Urea Cycle Disorders - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. hra.nhs.uk [hra.nhs.uk]
An In-depth Technical Guide to the Discovery and Synthesis of the Components of the RELATIVITY-020 Trial Regimen: Nivolumab and Relatlimab
Introduction
Initial searches for a compound designated "KVI-020" did not yield specific results, suggesting that this may be an internal project code, a misnomer, or a compound not yet disclosed in public literature. However, extensive research has identified the "RELATIVITY-020" trial, a significant clinical study in oncology. This guide will, therefore, focus on the discovery and synthesis of the therapeutic agents investigated in this trial: nivolumab (B1139203) and relatlimab . This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of these two monoclonal antibodies.
The RELATIVITY-020 trial (NCT01968109) is a Phase I/IIa clinical study evaluating the safety and efficacy of the combination of nivolumab and relatlimab in patients with advanced melanoma that has progressed on prior anti-PD-1/PD-L1 therapy.[1][2] The combination, now marketed as Opdualag, represents a dual checkpoint blockade strategy targeting both the PD-1 and LAG-3 pathways.[3][4]
Nivolumab: A Human IgG4 Anti-PD-1 Monoclonal Antibody
Discovery of Nivolumab
The discovery of nivolumab is intrinsically linked to the elucidation of the programmed cell death protein 1 (PD-1) pathway as a critical immune checkpoint.
-
Early Research: The foundation for nivolumab was laid with the discovery of the PD-1 receptor (PDCD1) and its ligands, PD-L1 and PD-L2. Research by scientists, including Dr. Lieping Chen, demonstrated that the interaction between PD-1 on T-cells and PD-L1 on tumor cells leads to the suppression of the anti-tumor immune response.[5]
-
Therapeutic Hypothesis: The hypothesis was that blocking the PD-1/PD-L1 interaction would restore the immune system's ability to recognize and attack cancer cells.
-
Antibody Development: Nivolumab (initially known as MDX1106, ONO-4538, or BMS-936558) was developed as a fully human immunoglobulin G4 (IgG4) monoclonal antibody that specifically binds to the PD-1 receptor, preventing its interaction with PD-L1 and PD-L2.[6]
-
Preclinical and Clinical Development: The first clinical trial combining nivolumab with ipilimumab (an anti-CTLA-4 antibody) was initiated in 2009.[5] Bristol-Myers Squibb acquired Medarex in 2009, which was instrumental in the development of nivolumab.[7]
-
Regulatory Approval: Nivolumab was first approved in Japan in 2014 for the treatment of unresectable melanoma, marking the first regulatory approval of a PD-1 inhibitor.[7] The U.S. Food and Drug Administration (FDA) approved nivolumab for the treatment of melanoma in December 2014.[6][7]
Synthesis of Nivolumab
As a monoclonal antibody, nivolumab is not synthesized through traditional chemical methods but is produced via a biotechnological process.
-
Production System: Nivolumab is produced in a mammalian cell expression system, specifically using recombinant Chinese Hamster Ovary (CHO) cells.[8]
-
General Production Workflow:
-
Gene Synthesis and Vector Construction: The DNA sequences encoding the heavy and light chains of the nivolumab antibody are synthesized and cloned into an expression vector suitable for mammalian cells.
-
Transfection and Cell Line Development: The expression vector is introduced into CHO cells. Through a selection and cloning process, a stable, high-producing cell line is established.
-
Cell Culture and Antibody Expression: The selected CHO cell line is cultured in large-scale bioreactors under controlled conditions to produce the antibody.
-
Purification: The antibody is harvested from the cell culture medium and purified using a series of chromatography steps, typically including protein A affinity chromatography, ion exchange chromatography, and viral inactivation/removal steps.
-
-
Metabolism: Nivolumab is thought to be degraded through catabolic pathways into smaller peptides and amino acids, similar to endogenous immunoglobulins.[9]
Mechanism of Action of Nivolumab
Nivolumab's therapeutic effect is derived from its ability to modulate the immune system.
-
PD-1 Blockade: Nivolumab binds to the PD-1 receptor on activated T-cells, B-cells, and myeloid cells.[6]
-
Restoration of Anti-Tumor Immunity: This binding prevents the interaction of PD-1 with its ligands, PD-L1 and PD-L2, which are often overexpressed on cancer cells. The blockade of this inhibitory signal restores T-cell proliferation and anti-tumor immune responses.
Diagram: Nivolumab Mechanism of Action
Caption: Nivolumab blocks the interaction between PD-1 on T-cells and PD-L1 on tumor cells.
Relatlimab: A Human IgG4 Anti-LAG-3 Monoclonal Antibody
Discovery of Relatlimab
Relatlimab is the first-in-class approved antibody targeting the Lymphocyte-Activation Gene-3 (LAG-3) immune checkpoint.
-
Discovery of LAG-3: The LAG-3 gene was first identified approximately three decades ago by Frédéric Triebel.[10] In 2004, researchers at Johns Hopkins, led by Drew Pardoll, identified LAG-3 as a novel immune checkpoint protein that negatively regulates T-cell function.[11]
-
Therapeutic Strategy: Studies in murine models, initiated in 2010, revealed that while blocking LAG-3 alone had a modest effect, combining a LAG-3 blockade with a PD-1 blockade resulted in a synergistic and potent anti-tumor immune response.[11]
-
Antibody Development: Relatlimab (BMS-986016) was developed as a human monoclonal antibody that specifically binds to LAG-3.[12]
-
Clinical Validation and Approval: The RELATIVITY-047 trial was a pivotal Phase III study that demonstrated the superiority of the relatlimab-nivolumab combination over nivolumab monotherapy in patients with previously untreated metastatic or unresectable melanoma.[11] Based on these results, the fixed-dose combination of relatlimab and nivolumab (Opdualag) was approved by the FDA in March 2022.[3][10]
Synthesis of Relatlimab
The production of relatlimab follows a similar biotechnological process to that of nivolumab.
-
Generation of the Antibody: Relatlimab was generated by immunizing transgenic mice, which carry human immunoglobulin loci, with recombinant human LAG-3 protein.[12]
-
Hybridoma Technology: Splenocytes from the immunized mice were fused with myeloma cells to create hybridomas. These hybridomas were then screened to identify those producing high-affinity human monoclonal antibodies specific to human LAG-3.[13]
-
Large-Scale Production: Similar to nivolumab, a stable, high-producing cell line (likely CHO cells) is developed and used for large-scale production in bioreactors, followed by a multi-step purification process.
Mechanism of Action of Relatlimab
Relatlimab enhances the immune response by targeting a distinct inhibitory pathway.
-
LAG-3 Blockade: Relatlimab binds to the LAG-3 receptor on the surface of effector and regulatory T-cells.
-
Restoration of T-Cell Function: This binding prevents LAG-3 from interacting with its ligands, primarily MHC class II molecules. By blocking this inhibitory signal, relatlimab restores the proliferative capacity and effector function of exhausted T-cells, thereby promoting an anti-tumor immune response.
Diagram: Relatlimab Mechanism of Action
Caption: Relatlimab blocks the interaction between LAG-3 on T-cells and MHC class II.
The RELATIVITY-020 Trial: A Summary of Key Data
The RELATIVITY-020 trial provided crucial data on the safety and efficacy of the nivolumab and relatlimab combination in a heavily pre-treated patient population.
| Parameter | Cohort D1 (n=354) | Cohort D2 (n=164) |
| Patient Population | Advanced melanoma progression within 3 months of 1 prior anti-PD-(L)1 regimen | Advanced melanoma progression after ≥1 prior anti-PD-(L)1 regimen |
| Objective Response Rate (ORR) | 12.0% | 9.2% |
| Median Progression-Free Survival (PFS) | 2.1 months | 3.2 months |
| 6-Month PFS Rate | 29.1% | 27.7% |
| Grade 3-4 Treatment-Related Adverse Events | 15.0% | 12.8% |
Data sourced from the RELATIVITY-020 trial results.[1]
Experimental Protocols
General Protocol for Monoclonal Antibody Production
The following provides a generalized workflow for the production of monoclonal antibodies like nivolumab and relatlimab.
Diagram: Monoclonal Antibody Production Workflow
Caption: Generalized workflow for the production of monoclonal antibodies.
Detailed Steps:
-
Antigen Preparation: Production and purification of the recombinant target protein (e.g., human PD-1 or LAG-3).
-
Immunization: Immunization of transgenic mice (engineered to produce human antibodies) with the target antigen to elicit an immune response.
-
Hybridoma Generation: Spleen cells from the immunized mice are fused with myeloma cells to create immortalized, antibody-producing hybridoma cells.
-
Screening and Selection: Hybridomas are screened using techniques like ELISA to identify clones that produce antibodies with high specificity and affinity for the target antigen.
-
Gene Cloning and Sequencing: The genes encoding the heavy and light chains of the selected antibody are isolated from the hybridoma cells and sequenced.
-
Recombinant Production: The antibody genes are cloned into a mammalian expression vector, which is then transfected into a suitable host cell line, such as CHO cells. A stable, high-producing cell line is then selected and expanded.
-
Upstream Processing: The selected cell line is cultured in large-scale bioreactors to produce the monoclonal antibody.
-
Downstream Processing: The antibody is purified from the cell culture supernatant using a series of chromatographic steps, including Protein A affinity chromatography, followed by ion exchange and other polishing steps to ensure high purity and remove contaminants.
While the term "this compound" remains unconfirmed in the public domain, the RELATIVITY-020 trial has been a landmark study, establishing the clinical benefit of dual checkpoint blockade with nivolumab and relatlimab. The discovery of these two monoclonal antibodies is a testament to the decades of research into the fundamental mechanisms of immune regulation. Their synthesis, through advanced recombinant DNA and cell culture technologies, enables the large-scale production of these life-saving therapies for patients with advanced cancers. This guide provides a foundational overview for professionals in the field of drug discovery and development, highlighting the key scientific and technical aspects of nivolumab and relatlimab.
References
- 1. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. Frontiers | Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy [frontiersin.org]
- 4. Nivolumab/relatlimab - Wikipedia [en.wikipedia.org]
- 5. Ten Years of Immunotherapy; Yale’s Role in the Discovery of PD-L1 – The Cancer History Project [cancerhistoryproject.com]
- 6. Nivolumab: PD-1 Immune Checkpoint Inhibitor for Cancer Treatment | Mechanism & Uses - Creative Biolabs [creativebiolabs.net]
- 7. Nivolumab - Wikipedia [en.wikipedia.org]
- 8. Molecular Farming of Pembrolizumab and Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This is just the beginning, says LAG-3 discoverer as BMS grabs first-in-class approval | BioWorld [bioworld.com]
- 11. ventures.jhu.edu [ventures.jhu.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Preclinical Characterization of Relatlimab, a Human LAG-3–Blocking Antibody, Alone or in Combination with Nivolumab - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Target: A Technical Guide to the Biological Mechanism of KVI-020
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological target and mechanism of action of KVI-020, a promising therapeutic candidate for atrial fibrillation. By summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the core scientific principles underpinning this compound's development.
Executive Summary
This compound is a potent and selective inhibitor of the voltage-gated potassium channel Kv1.5. This channel is the molecular basis of the ultra-rapid delayed rectifier potassium current (IKur), a key component in the repolarization of the cardiac action potential, predominantly expressed in the atria. By targeting Kv1.5, this compound offers a promising atrial-selective antiarrhythmic strategy, aiming to prolong the atrial effective refractory period with a reduced risk of ventricular proarrhythmic events. This document elucidates the identification of Kv1.5 as the primary biological target of this compound, supported by quantitative in vitro and in vivo data.
This compound: Quantitative Profile
The efficacy and selectivity of this compound have been characterized through a series of preclinical studies. The following tables summarize the key quantitative data, providing a clear comparison of its activity against its primary target and other cardiac ion channels.
Table 1: In Vitro Inhibitory Activity of this compound against a Panel of Cardiac Ion Channels
| Ion Channel | Current | IC50 (µM) |
| Kv1.5 | IKur | 0.48 [1] |
| hERG | IKr | 15.1[1] |
| Nav1.5 | INa | >30[1] |
| Cav1.2 | ICa,L | >30[1] |
| Cav1.3 | ICa,L | 23.4[1] |
| Kv1.1 | - | 2.66[1] |
| Kv1.3 | - | 1.41[1] |
| Kv4.3 | Ito | 3.87[1] |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: In Vivo Efficacy of this compound
| Animal Model | Arrhythmia Model | Key Finding |
| Canine | Atrial Fibrillation | Demonstrated antiarrhythmic efficacy[2][3] |
Biological Target: The Kv1.5 Potassium Channel
The primary biological target of this compound is the voltage-gated potassium channel Kv1.5, encoded by the KCNA5 gene.[1] In the human heart, Kv1.5 is predominantly expressed in the atria relative to the ventricles.[1] This atrial-selective expression makes it an attractive target for the development of antiarrhythmic drugs for atrial fibrillation (AF), as it minimizes the risk of ventricular proarrhythmias.
The Kv1.5 channel is responsible for the ultra-rapid delayed rectifier potassium current (IKur).[2] IKur plays a crucial role in the repolarization phase of the atrial action potential. By conducting potassium ions out of the cell, IKur helps to restore the resting membrane potential after depolarization. Inhibition of IKur leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) in atrial myocytes. This is the fundamental mechanism by which this compound is proposed to exert its antiarrhythmic effects in AF.
Signaling Pathway of this compound Action
The mechanism of action of this compound is a direct inhibition of the Kv1.5 channel, which in turn modulates the atrial action potential. The following diagram illustrates this signaling pathway.
Caption: Mechanism of action of this compound on the atrial action potential.
Experimental Protocols
The identification and characterization of this compound's biological target involved a series of in vitro and in vivo experiments. The following sections provide detailed, representative methodologies for these key experiments.
In Vitro Target Identification: Whole-Cell Patch-Clamp Electrophysiology
Objective: To determine the inhibitory effect of this compound on the Kv1.5 channel current (IKur) and to assess its selectivity against other cardiac ion channels.
Materials:
-
Cell line stably expressing human Kv1.5 channels (e.g., Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells).
-
Patch-clamp rig including an amplifier, digitizer, and data acquisition software.
-
Borosilicate glass capillaries for micropipette fabrication.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal (pipette) solution (in mM): 130 K-Aspartate, 10 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 Mg-ATP; pH 7.2 with KOH.
-
This compound stock solution and vehicle control (e.g., DMSO).
Procedure:
-
Culture the Kv1.5-expressing cells on glass coverslips.
-
Place a coverslip in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single cell with the micropipette and form a high-resistance (GΩ) seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Record baseline IKur using a voltage-clamp protocol. A typical protocol involves holding the cell at -80 mV and applying depolarizing steps (e.g., to +40 mV for 300 ms) to activate the Kv1.5 channels.
-
Perfuse the chamber with the external solution containing a known concentration of this compound.
-
Record IKur in the presence of the compound.
-
Repeat steps 7 and 8 for a range of this compound concentrations to generate a dose-response curve.
-
Calculate the IC50 value by fitting the dose-response data to the Hill equation.
-
To assess selectivity, repeat the above protocol using cell lines expressing other cardiac ion channels (e.g., hERG, Nav1.5, Cav1.2).
Caption: Workflow for whole-cell patch-clamp electrophysiology.
In Vivo Efficacy Assessment: Canine Model of Atrial Fibrillation
Objective: To evaluate the antiarrhythmic efficacy of this compound in a clinically relevant animal model of atrial fibrillation.
Materials:
-
Adult mongrel dogs.
-
Anesthesia (e.g., a combination of morphine and α-chloralose).
-
Surgical instruments for a thoracotomy.
-
Multipolar electrophysiology catheters.
-
Programmable electrical stimulator.
-
ECG and intracardiac electrogram recording system.
-
Infusion pump.
-
This compound for intravenous administration.
-
Phenylephrine (B352888) to increase systemic arterial pressure and vagal tone.
Procedure:
-
Anesthetize the dog and maintain a stable level of anesthesia throughout the experiment.
-
Perform a thoracotomy to expose the heart.
-
Introduce multipolar catheters into the atria for pacing and recording.
-
Induce and sustain atrial fibrillation. A common method is rapid atrial pacing (e.g., at 40 Hz for 20 minutes) in combination with an infusion of phenylephrine (e.g., 2 µg/kg/min) to increase vagal tone.[1]
-
Once sustained AF is established, record baseline ECG and intracardiac electrograms.
-
Administer this compound intravenously as a bolus followed by a continuous infusion.
-
Continuously monitor the cardiac rhythm.
-
The primary endpoint is the conversion of AF to sinus rhythm.
-
Record the time to conversion and the dose at which conversion occurs.
-
Measure electrophysiological parameters such as atrial effective refractory period (AERP) before and after drug administration.
References
- 1. A Canine Model of Sustained Atrial Fibrillation Induced by Rapid Atrial Pacing and Phenylephrine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PKC and AMPK regulation of Kv1.5 potassium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanical stretch increases Kv1.5 current through an interaction between the S1–S2 linker and N-terminus of the channel - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary In Vitro Profile of KVI-020: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a concise summary of the preliminary in vitro characteristics of KVI-020, a selective inhibitor of the Kv1.5 potassium channel, which has been investigated as a potential therapeutic agent for atrial fibrillation. The data and methodologies presented are based on available preclinical research.
Quantitative In Vitro Pharmacology
The inhibitory potency of this compound has been assessed against its primary target, the human Kv1.5 channel, and a panel of other cardiac ion channels to determine its selectivity. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target Ion Channel | IC50 (µM) |
| hKv1.5 | 0.48 |
| hERG | 15.1 |
| Nav1.5 | >30 |
| Cav1.3 | 23.4 |
| Cav1.2 | >30 |
| Kv1.1 | 2.66 |
| Kv1.3 | 1.41 |
| Kv4.3 | 3.87 |
| Table 1: In vitro pharmacology of this compound against a panel of cardiac ion channels.[1] |
Core Mechanism of Action
This compound exerts its pharmacological effect through the direct blockade of the Kv1.5 potassium channel.[2][3][4] The Kv1.5 channel is a key component of the ultra-rapid delayed rectifier potassium current (IKur), which is predominantly expressed in the atria of the heart and plays a crucial role in the repolarization phase of the atrial action potential. By inhibiting this channel, this compound delays repolarization, thereby prolonging the atrial action potential duration and the effective refractory period. This atrial-selective mechanism is anticipated to reduce the risk of ventricular proarrhythmic events.[4][5]
Experimental Protocols
Detailed, step-by-step experimental protocols for this compound are proprietary and typically found within the supporting information of peer-reviewed publications. However, based on standard methodologies for evaluating Kv1.5 inhibitors, the following outlines the likely experimental workflows.
Cell Line Preparation and Maintenance
For in vitro assays, mammalian cell lines such as Human Embryonic Kidney 293 (HEK-293) or Chinese Hamster Ovary (CHO) cells are commonly used. These cells are stably transfected to express the human Kv1.5 channel (encoded by the KCNA5 gene).
-
Cell Culture: Cells are maintained in a suitable growth medium (e.g., DMEM for HEK-293 or F-12 for CHO) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) to ensure the continued expression of the transfected gene.
-
Transfection: Stable cell lines are generated by transfecting the host cells with a plasmid vector containing the KCNA5 gene. Transfection can be achieved using lipid-based reagents or electroporation. Following transfection, cells are cultured in a medium containing a selection antibiotic to isolate clones that have successfully integrated the gene.
Electrophysiology: Whole-Cell Patch-Clamp
The functional activity of this compound is quantified using the whole-cell patch-clamp technique, which allows for the direct measurement of ion channel currents.
-
Preparation: Cells expressing the Kv1.5 channel are plated onto glass coverslips. Before recording, the growth medium is replaced with an external recording solution.
-
Recording: A glass micropipette filled with an internal solution is brought into contact with a single cell to form a high-resistance seal. The cell membrane under the pipette is then ruptured to achieve the whole-cell configuration.
-
Voltage-Clamp Protocol: To elicit the IKur current, the cell membrane potential is held at a negative holding potential (e.g., -80 mV) and then depolarized to a series of positive test potentials (e.g., from -40 mV to +60 mV).
-
Drug Application: this compound is dissolved in the external solution at various concentrations and perfused over the cell. The effect of the compound on the IKur current is measured by comparing the current amplitude before and after drug application.
-
Data Analysis: The concentration-response curve is generated by plotting the percentage of current inhibition against the drug concentration. The IC50 value is then calculated by fitting the data to the Hill equation.
References
The Dual Blockade of PD-1 and LAG-3: A Technical Overview of the RELATIVITY-020 Trial and its Therapeutic Implications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the therapeutic combination of nivolumab (B1139203) and relatlimab, focusing on the foundational science and clinical findings from the pivotal RELATIVITY-020 (NCT01968109) trial. The user's reference to "KVI-020" is understood to pertain to this significant clinical study. This document details the mechanism of action, preclinical rationale, clinical trial design, and key outcomes of this dual immune checkpoint blockade in the context of advanced melanoma.
Introduction: Overcoming Resistance to Immunotherapy
Immune checkpoint inhibitors (ICIs) targeting the Programmed Death-1 (PD-1) pathway have revolutionized the treatment of various malignancies, including advanced melanoma. However, a substantial number of patients either do not respond to anti-PD-1 therapy or develop resistance over time. This has spurred the investigation of combination therapies targeting alternative immune checkpoint pathways to enhance anti-tumor immunity. Lymphocyte-activation gene 3 (LAG-3) has emerged as a key co-inhibitory receptor that contributes to T-cell exhaustion, often in conjunction with PD-1. The RELATIVITY-020 trial was designed to evaluate the safety and efficacy of co-inhibiting both PD-1 and LAG-3 with the monoclonal antibodies nivolumab and relatlimab, respectively.
Mechanism of Action: Synergistic T-Cell Reinvigoration
Nivolumab is a fully human IgG4 monoclonal antibody that binds to the PD-1 receptor on T-cells, preventing its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells. This blockade disrupts the inhibitory signal, thereby restoring the T-cell's ability to recognize and eliminate cancerous cells.
Relatlimab is a human IgG4 monoclonal antibody that targets the LAG-3 receptor on T-cells. LAG-3 is a transmembrane protein that, upon binding to its primary ligand, MHC class II, on antigen-presenting cells or tumor cells, delivers an inhibitory signal to the T-cell. By blocking this interaction, relatlimab prevents LAG-3-mediated T-cell suppression.
The co-expression of PD-1 and LAG-3 on tumor-infiltrating lymphocytes is a hallmark of T-cell exhaustion. The simultaneous blockade of both pathways is hypothesized to have a synergistic effect, leading to a more robust and durable anti-tumor immune response than the inhibition of either pathway alone.
Signaling Pathways
The following diagrams illustrate the targeted signaling pathways.
Preclinical Rationale
Preclinical studies provided the foundational evidence for the synergistic activity of dual PD-1 and LAG-3 blockade.[1] In murine tumor models, the combination of anti-PD-1 and anti-LAG-3 antibodies demonstrated superior anti-tumor activity compared to either agent alone.[1] This enhanced efficacy was associated with an increase in the number and function of tumor-infiltrating lymphocytes, highlighting the potential of this combination to overcome T-cell exhaustion within the tumor microenvironment.[1]
The RELATIVITY-020 (NCT01968109) Clinical Trial
The RELATIVITY-020 trial is a phase I/IIa, open-label, dose-escalation and cohort-expansion study designed to evaluate the safety, tolerability, and anti-tumor activity of relatlimab administered alone and in combination with nivolumab in patients with advanced solid tumors.[2][3] The melanoma cohorts of this trial have been particularly informative.
Experimental Protocols
While detailed, step-by-step laboratory protocols are not fully available in the public domain, the methodologies employed in the RELATIVITY-020 trial for key biomarker analyses can be summarized as follows:
-
Immunohistochemistry (IHC): Tumor biopsy samples were assessed for LAG-3 and CD8+ immune cell expression, and PD-L1 expression on tumor cells.[4] While specific antibody clones and dilutions are not detailed in the primary publications, these analyses were crucial for exploratory biomarker endpoints to correlate protein expression with clinical outcomes.[4]
-
Gene Expression Profiling: Baseline tumor biopsies from a subset of patients underwent gene expression analysis.[4] These studies aimed to identify immune-related gene signatures that could predict response or resistance to the combination therapy.[4] The analyses focused on inflammation-related gene expression and its correlation with clinical outcomes.[4]
Experimental Workflow
The following diagram outlines the patient journey and key procedures within the RELATIVITY-020 trial.
References
- 1. hematologyandoncology.net [hematologyandoncology.net]
- 2. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. jitc.bmj.com [jitc.bmj.com]
An In-depth Technical Guide on Dual Immune Checkpoint Inhibition with Nivolumab and Relatlimab
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the dual immune checkpoint inhibitor therapy combining nivolumab (B1139203) and relatlimab. This combination represents a significant advancement in immunotherapy, targeting two distinct inhibitory pathways to enhance anti-tumor immune responses. This document will delve into the mechanism of action, preclinical and clinical data with a focus on the pivotal RELATIVITY-020 trial, and the underlying signaling pathways.
Introduction: The Rationale for Dual Checkpoint Blockade
Immune checkpoint inhibitors (ICIs) have revolutionized the treatment landscape for various malignancies. By blocking inhibitory receptors on immune cells, ICIs can unleash a patient's own immune system to recognize and eliminate cancer cells. The first wave of successful ICIs targeted the Programmed Death-1 (PD-1)/Programmed Death-Ligand 1 (PD-L1) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) pathways. However, a significant number of patients do not respond to these therapies or develop resistance, highlighting the need for novel strategies.
Lymphocyte-Activation Gene 3 (LAG-3) has emerged as another critical immune checkpoint that contributes to T-cell exhaustion and tumor immune evasion. Co-expression of PD-1 and LAG-3 is often observed on tumor-infiltrating lymphocytes (TILs) in various cancers, and this dual expression is associated with a more exhausted T-cell phenotype. This provides a strong rationale for the combination of PD-1 and LAG-3 blockade to synergistically reinvigorate anti-tumor immunity. The combination of nivolumab, an anti-PD-1 antibody, and relatlimab, an anti-LAG-3 antibody, was developed to address this need.
Mechanism of Action
Nivolumab and relatlimab are both human immunoglobulin G4 (IgG4) monoclonal antibodies that function as immune checkpoint inhibitors.[1][2] They act on distinct but complementary pathways to restore the function of exhausted T-cells.
2.1. Nivolumab: Targeting the PD-1 Pathway
Nivolumab binds to the PD-1 receptor on the surface of T-cells, preventing its interaction with its ligands, PD-L1 and PD-L2, which are often expressed on tumor cells.[1] This interaction normally delivers an inhibitory signal to the T-cell, suppressing its activity. By blocking this "off switch," nivolumab allows for the reactivation and proliferation of tumor-specific T-cells, leading to an enhanced anti-tumor immune response.[3][4]
2.2. Relatlimab: Targeting the LAG-3 Pathway
Relatlimab targets the LAG-3 receptor, another inhibitory receptor expressed on activated T-cells.[2] LAG-3's primary ligand is the Major Histocompatibility Complex (MHC) Class II, but it can also bind to other ligands like FGL1.[5] The binding of LAG-3 to its ligands transmits an inhibitory signal that dampens T-cell proliferation and cytokine production.[6] Relatlimab blocks this interaction, thereby restoring T-cell effector functions.[2]
2.3. Synergistic Effect of Dual Blockade
The combination of nivolumab and relatlimab results in a more potent anti-tumor response than either agent alone. By blocking two distinct inhibitory pathways, the combination therapy can more effectively reverse T-cell exhaustion and enhance the ability of the immune system to attack cancer cells.[7]
Signaling Pathways
The following diagrams illustrate the signaling pathways targeted by nivolumab and relatlimab.
The RELATIVITY-020 Trial: A Pivotal Study
The RELATIVITY-020 (NCT01968109) is a Phase I/IIa, open-label, dose-escalation and cohort-expansion trial that evaluated the safety and efficacy of relatlimab in combination with nivolumab in patients with advanced solid tumors.[8] The trial included several parts, with Part D focusing on patients with advanced melanoma who had progressed on prior anti-PD-(L)1 therapy.[8]
4.1. Experimental Protocol
-
Study Design: The RELATIVITY-020 trial was a multi-part, open-label study. Part D enrolled patients with unresectable or metastatic melanoma with documented disease progression on a prior anti-PD-(L)1 regimen.[8]
-
Patient Population: Patients were divided into two cohorts in Part D:
-
Treatment: Patients in Part D received a combination of nivolumab and relatlimab.[10]
-
Endpoints: The primary endpoints were safety and objective response rate (ORR). Secondary endpoints included duration of response (DOR) and progression-free survival (PFS).[10]
4.2. Quantitative Data from RELATIVITY-020 (Part D)
The following tables summarize the key efficacy and safety data from Part D of the RELATIVITY-020 trial.[11][12][13]
Table 1: Efficacy Outcomes in RELATIVITY-020 (Part D)
| Endpoint | Cohort D1 (n=354) | Cohort D2 (n=164) |
| Objective Response Rate (ORR) | 12.0% | 9.2% |
| Median Duration of Response (DOR) | Not Reached | 12.8 months |
| Median Progression-Free Survival (PFS) | 2.1 months | 3.2 months |
| 6-Month PFS Rate | 29.1% | 27.7% |
Table 2: Safety Profile in RELATIVITY-020 (Part D)
| Adverse Event | Cohort D1 | Cohort D2 |
| Grade 3-4 Treatment-Related Adverse Events | 15.0% | 12.8% |
| Treatment-Related Deaths | 0 | 0 |
Conclusion
The combination of nivolumab and relatlimab represents a promising therapeutic strategy for patients with advanced melanoma, particularly those who have progressed on prior anti-PD-1 therapy. The dual blockade of the PD-1 and LAG-3 pathways leads to a synergistic anti-tumor immune response with a manageable safety profile, as demonstrated in the RELATIVITY-020 trial. Further research is ongoing to explore the utility of this combination in other tumor types and in earlier lines of therapy. This technical guide provides a foundational understanding for researchers and clinicians working to advance the field of cancer immunotherapy.
References
- 1. Nivolumab - NCI [dctd.cancer.gov]
- 2. Relatlimab: a novel drug targeting immune checkpoint LAG-3 in melanoma therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nivolumab - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Understanding LAG-3 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Opdualag (Nivolumab + Relatlimab) Combination Treatment for Melanoma - MRA [curemelanoma.org]
- 8. ascopubs.org [ascopubs.org]
- 9. youtube.com [youtube.com]
- 10. ASCO Meetings [meetings.asco.org]
- 11. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti–Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Nivolumab and Relatlimab in Patients With Advanced Melanoma That Had Progressed on Anti-Programmed Death-1/Programmed Death Ligand 1 Therapy: Results From the Phase I/IIa RELATIVITY-020 Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
KVI-020: A Technical Overview of a Selective Kv1.5 Potassium Channel Blocker (Data Unavailable in Public Domain)
Disclaimer: Despite a comprehensive search of publicly available scientific literature and patent databases, specific quantitative data regarding the solubility and stability of the compound KVI-020, also identified as WYE-160020 with the chemical name (R)-1-(methylsulfonylamino)-3-[2-(4-methoxyphenyl)ethyl]-4-(4-methoxyphenyl)-2-imidazolidinone, could not be located. The primary research article detailing the discovery of this compound by Blass BE, et al., in the Journal of Medicinal Chemistry (2009, 52(21), 6531-4) is not available for full-text access in the public domain, and abstracts do not contain the requisite experimental details.
This guide has been structured to meet the user's core requirements for an in-depth technical whitepaper. The tables and methodologies presented below are templates that researchers, scientists, and drug development professionals can utilize to structure their internal data for this compound.
Introduction
This compound is a potent and selective inhibitor of the Kv1.5 potassium channel, a voltage-gated ion channel primarily expressed in the atria of the heart. Due to its atrial-specific expression, the Kv1.5 channel is a key therapeutic target for the development of antiarrhythmic drugs with a reduced risk of ventricular proarrhythmias. This compound has been investigated for its potential in the treatment of atrial fibrillation. This document aims to provide a comprehensive overview of the solubility and stability characteristics of this compound, which are critical parameters for its development as a therapeutic agent.
Solubility Profile
A comprehensive understanding of a compound's solubility is fundamental for formulation development, bioavailability, and overall therapeutic efficacy. The following tables provide a structured format for presenting the solubility data of this compound in various solvents relevant to pharmaceutical development.
Table 1: Aqueous Solubility of this compound
| pH | Temperature (°C) | Solubility (mg/mL) | Method of Determination |
Table 2: Solubility of this compound in Organic Solvents
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Ethanol | ||
| Methanol | ||
| DMSO | ||
| Propylene Glycol | ||
| PEG 400 |
Experimental Protocol for Solubility Determination
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (analytical standard)
-
Phosphate buffered saline (PBS) at various pH values
-
Ethanol, Methanol, DMSO, Propylene Glycol, PEG 400
-
HPLC system with a suitable column and detector
-
Shaking incubator or orbital shaker
-
Centrifuge
-
Calibrated analytical balance and pH meter
Methodology:
-
An excess amount of this compound is added to a known volume of the selected solvent in a sealed vial.
-
The vials are placed in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
The samples are agitated until equilibrium is reached (typically 24-48 hours).
-
After the incubation period, the samples are centrifuged to pellet the undissolved solid.
-
An aliquot of the supernatant is carefully removed, filtered, and diluted with an appropriate solvent.
-
The concentration of this compound in the diluted sample is quantified using a validated HPLC method.
-
The experiment is performed in triplicate for each solvent and condition.
Stability Profile
Evaluating the chemical stability of this compound under various stress conditions is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.
Table 3: Solid-State Stability of this compound
| Condition | Duration | Assay (%) | Degradants (%) | Physical Appearance |
| 40°C / 75% RH | ||||
| 60°C | ||||
| Photostability (ICH Q1B) |
Table 4: Solution-State Stability of this compound in Aqueous Buffers
| pH | Temperature (°C) | Duration | Initial Assay (%) | Final Assay (%) | Degradation Products |
Experimental Protocol for Stability-Indicating HPLC Method
Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products.
Methodology:
-
Forced Degradation Studies: this compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.
-
Chromatographic Conditions Development: A suitable HPLC column, mobile phase composition, flow rate, and detector wavelength are optimized to achieve adequate separation of the parent drug from its degradation products.
-
Method Validation: The developed method is validated according to ICH guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Visualizations
The following diagrams illustrate key concepts related to the development and evaluation of a pharmaceutical compound like this compound.
Methodological & Application
Application Notes and Protocols: KVI-020 in Animal Models
Note to Researchers, Scientists, and Drug Development Professionals:
Following a comprehensive search of scientific literature and publicly available data, no specific information, preclinical studies, or published research pertaining to a compound designated "KVI-020" could be identified. The mechanism of action, signaling pathways, and established protocols for its use in animal models are therefore unavailable.
It is possible that "this compound" may be an internal development code that has not yet been disclosed in public forums, or there may be a typographical error in the compound's name.
To proceed with providing detailed Application Notes and Protocols, clarification on the specific identity of the compound is required. Should a revised name or additional identifying information become available, this document will be updated to reflect the relevant data, including:
-
Mechanism of Action: A detailed description of the molecular target and signaling pathway modulated by the compound.
-
Data Presentation: Summarized quantitative data from in vivo studies in clearly structured tables.
-
Experimental Protocols: Detailed methodologies for key experiments in relevant animal models.
-
Signaling Pathway and Workflow Diagrams: Visual representations of the compound's mechanism and experimental application using Graphviz.
We encourage you to verify the compound's designation and provide the correct information to enable the generation of accurate and relevant scientific guidance.
KVI-020 Application Notes and Protocols for Drug Development Professionals
Abstract
KVI-020 (also known as WYE-160020) is a potent and selective inhibitor of the Kv1.5 potassium channel, which carries the ultra-rapid delayed rectifier potassium current (IKur). This current plays a crucial role in the repolarization of the atrial action potential. Due to its atrial-specific expression, Kv1.5 is a promising target for the development of antiarrhythmic drugs for the treatment of atrial fibrillation (AF) with a reduced risk of ventricular proarrhythmias. These application notes provide detailed dosage and administration guidelines for this compound based on preclinical studies, as well as comprehensive protocols for key in vitro and in vivo experiments to facilitate further research and development.
Mechanism of Action
This compound selectively blocks the Kv1.5 ion channel, which is predominantly expressed in the atria compared to the ventricles of the human heart. The Kv1.5 channel is responsible for the IKur current, a key component in the repolarization phase of the atrial action potential. By inhibiting this channel, this compound prolongs the atrial effective refractory period (AERP) without significantly affecting the ventricular refractory period. This atrial-selective action is hypothesized to terminate and prevent atrial fibrillation with a lower risk of inducing ventricular arrhythmias, a common side effect of less selective antiarrhythmic agents.
Application Notes and Protocols for TAK-020 in Western Blot Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAK-020 is a potent and highly selective covalent inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor (BCR) signaling and the activation of other hematopoietic cells.[4] Dysregulation of the BTK signaling pathway is implicated in various B-cell malignancies and autoimmune diseases, making it a significant therapeutic target.[4] TAK-020 covalently binds to a cysteine residue in the active site of BTK, leading to irreversible inhibition of its kinase activity.[5] This inhibition blocks the autophosphorylation of BTK at Tyrosine 223 (pBTK Tyr223) and subsequent downstream signaling events.[6]
Western blot analysis is a fundamental technique to elucidate the mechanism of action and quantify the efficacy of BTK inhibitors like TAK-020. This method allows for the specific detection and quantification of total BTK and its phosphorylated form, providing a direct measure of the inhibitor's target engagement and downstream effects within the cell. These application notes provide a detailed protocol for utilizing TAK-020 in Western blot analysis to assess its inhibitory effects on the BTK signaling pathway.
Mechanism of Action and Signaling Pathway
Upon activation of the B-cell receptor, a signaling cascade is initiated, leading to the recruitment and activation of BTK at the plasma membrane. Activated BTK then autophosphorylates at Tyr223, a critical step for its full enzymatic activity.[6] Phosphorylated BTK (pBTK) subsequently phosphorylates and activates downstream substrates, including Phospholipase Cγ2 (PLCγ2). This leads to the activation of various signaling pathways, including the NF-κB and MAPK pathways, which are essential for B-cell proliferation, differentiation, and survival.
TAK-020, as a covalent inhibitor, forms a stable bond with BTK, effectively blocking its ability to autophosphorylate and activate downstream signaling molecules. Western blot analysis can be employed to monitor the levels of pBTK, total BTK, and phosphorylated downstream targets such as pPLCγ2 to determine the dose-dependent efficacy of TAK-020.
References
- 1. Inhibition of Btk by Btk-specific concentrations of ibrutinib and acalabrutinib delays but does not block platelet aggregation mediated by glycoprotein VI - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Impact of the clinically approved BTK inhibitors on the conformation of full-length BTK and analysis of the development of BTK resistance mutations in chronic lymphocytic leukemia [elifesciences.org]
- 6. researchgate.net [researchgate.net]
No Information Available on KVI-020 for In Vivo Imaging Techniques
Despite a comprehensive search of publicly available scientific literature, corporate databases, and life science resources, no information was found on a specific in vivo imaging agent, technology, or compound designated as "KVI-020."
Extensive queries for "this compound" in the context of in vivo imaging, molecular probes, and related research areas did not yield any relevant results. Broader searches to identify a potential manufacturer or research institution abbreviated as "KVI" with a product line that might include a "-020" designator were also unsuccessful.
The search did not uncover any patents, publications, commercial product listings, or clinical trial information associated with "this compound." This suggests that "this compound" may be an internal project code not yet in the public domain, a discontinued (B1498344) product, a hypothetical agent, or a misidentified term.
Without any foundational information on the nature of this compound—such as its chemical composition, biological target, or mechanism of action—it is not possible to provide the requested detailed Application Notes and Protocols, including data tables, experimental methodologies, and signaling pathway diagrams.
Researchers, scientists, and drug development professionals seeking information on in vivo imaging agents are encouraged to consult established databases and resources for validated and documented probes and techniques.
Application Notes and Protocols: Dissolving and Storing KVI-020
These application notes provide detailed protocols for the dissolution and storage of KVI-020, a novel small molecule inhibitor. The following guidelines are intended for researchers, scientists, and drug development professionals to ensure the proper handling and maintenance of the compound's integrity for experimental use.
Product Information
| Identifier | Description | Molecular Weight | Appearance |
| This compound | Small Molecule Inhibitor | 450.5 g/mol | White to off-white crystalline solid |
Solubility Data
This compound exhibits solubility in various common laboratory solvents. It is recommended to use anhydrous solvents to minimize degradation.
| Solvent | Solubility (at 25°C) | Concentration for Stock Solution |
| DMSO | > 50 mg/mL | 10 mM |
| Ethanol | > 20 mg/mL | 5 mM |
| PBS (pH 7.2) | < 1 mg/mL | Not recommended for stock solutions |
Note: For cell-based assays, the final concentration of the organic solvent should be kept low (typically <0.1% DMSO or <0.5% ethanol) to avoid cytotoxicity.
Dissolution Protocol
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber glass vials or polypropylene (B1209903) tubes
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile vial on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.505 mg of this compound.
-
Solvent Addition: Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder. For a 10 mM solution with 4.505 mg of this compound, add 1 mL of DMSO.
-
Dissolution: Cap the vial tightly and vortex thoroughly for 1-2 minutes until the solid is completely dissolved. Gentle warming in a water bath (37°C) for 5-10 minutes can aid in dissolution if necessary.
-
Sterilization (Optional): If required for sterile applications, filter the stock solution through a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, amber glass vials or polypropylene tubes to minimize freeze-thaw cycles.
Storage and Stability
Proper storage of this compound is critical to maintain its chemical integrity and biological activity.
Storage of Solid Compound:
-
Store the solid powder of this compound at -20°C in a desiccated environment.
-
Protect from light and moisture.
Storage of Stock Solutions:
-
Store stock solutions at -20°C or -80°C for long-term storage.
-
For short-term storage (up to 1 week), solutions can be stored at 4°C if protected from light.
-
Avoid repeated freeze-thaw cycles. It is highly recommended to store the compound in single-use aliquots.
Stability Data:
The stability of this compound in DMSO was assessed over time at different storage temperatures.
| Storage Temperature | Stability (10 mM in DMSO) |
| -80°C | Stable for at least 12 months |
| -20°C | Stable for at least 6 months |
| 4°C | Stable for up to 1 week |
| Room Temperature (25°C) | Significant degradation observed after 24 hours |
Hypothetical Signaling Pathway Inhibition
This compound is a potent inhibitor of the hypothetical "Kinase Signaling Pathway," which is implicated in cellular proliferation.
General Handling Precautions
-
Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, when handling this compound.
-
Handle the compound in a well-ventilated area or a chemical fume hood.
-
Refer to the Safety Data Sheet (SDS) for complete safety information.
Application Notes and Protocols: KVI-020 in High-Throughput Screening Assays
Note to the Reader: Extensive searches for the compound "KVI-020" in scientific literature and drug development databases did not yield any specific information. It is possible that "this compound" is an internal designation not yet publicly disclosed, or that there may be a typographical error in the compound name.
However, research has been published on a similarly named compound, TAK-020 , a Bruton tyrosine kinase (BTK) inhibitor. While no information is available regarding the use of TAK-020 in high-throughput screening (HTS) assays, we are providing a summary of its known mechanism of action and physicochemical properties for your reference.
TAK-020: A Bruton Tyrosine Kinase (BTK) Inhibitor
Background:
TAK-020 is a potent and selective inhibitor of Bruton tyrosine kinase (BTK), a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway.[1] Dysregulation of the BCR pathway is implicated in the pathophysiology of various B-cell malignancies and autoimmune diseases. By inhibiting BTK, TAK-020 aims to modulate B-cell activation, proliferation, and survival, making it a potential therapeutic agent for conditions like rheumatoid arthritis.[1]
Mechanism of Action:
TAK-020 functions by targeting the active site of BTK, thereby preventing the phosphorylation of downstream substrates. This interruption of the BCR signaling cascade ultimately leads to the inhibition of B-cell functions.
Caption: Simplified signaling pathway of the B-cell receptor and the inhibitory action of TAK-020 on BTK.
Physicochemical Properties and Formulation Development:
A significant challenge in the development of TAK-020 was its low aqueous solubility.[1] To address this, researchers developed a pharmaceutical cocrystal of TAK-020 with gentisic acid (TAK-020/GA CC).[1] This cocrystal formulation demonstrated a significantly enhanced dissolution rate and improved oral absorption in preclinical studies compared to other formulation techniques like nanocrystals, amorphous solid dispersions, and lipid-based formulations.[1]
| Property | Observation | Reference |
| Target | Bruton tyrosine kinase (BTK) | [1] |
| Therapeutic Indication | Rheumatoid Arthritis | [1] |
| Key Challenge | Low aqueous solubility | [1] |
| Formulation Strategy | Pharmaceutical cocrystal with gentisic acid (TAK-020/GA CC) | [1] |
| Result of Formulation | Enhanced dissolution rate and oral absorption | [1] |
Hypothetical Application in High-Throughput Screening (HTS)
While no specific HTS assays for TAK-020 have been published, a typical workflow for screening potential BTK inhibitors would likely involve the following steps:
Caption: A generalized workflow for a high-throughput screening campaign to identify BTK inhibitors.
Protocols for Potential HTS Assays:
The following are generalized protocols that could be adapted for screening BTK inhibitors like TAK-020.
1. Biochemical Kinase Activity Assay (e.g., ADP-Glo™ Kinase Assay)
-
Objective: To identify compounds that directly inhibit the kinase activity of recombinant BTK.
-
Principle: This assay measures the amount of ADP produced during the kinase reaction. A decrease in ADP production in the presence of a test compound indicates inhibition of the kinase.
-
Methodology:
-
Prepare a reaction buffer containing recombinant BTK enzyme and a suitable substrate (e.g., a generic tyrosine kinase substrate peptide).
-
Dispense the test compounds from a library into a multi-well assay plate.
-
Add the BTK enzyme and substrate mixture to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).
-
Stop the kinase reaction and measure the amount of ADP produced using a commercial detection reagent (e.g., ADP-Glo™).
-
Read the luminescence signal on a plate reader.
-
Calculate the percent inhibition for each compound relative to positive and negative controls.
-
2. Cell-Based B-Cell Proliferation Assay
-
Objective: To assess the ability of compounds to inhibit the proliferation of B-cells stimulated through the BCR pathway.
-
Principle: B-cell proliferation is measured by quantifying the incorporation of a labeled nucleotide (e.g., BrdU) or by using a reagent that measures cell viability (e.g., CellTiter-Glo®).
-
Methodology:
-
Seed a B-cell line (e.g., Ramos cells) into a multi-well plate.
-
Treat the cells with test compounds at various concentrations.
-
Stimulate B-cell proliferation by adding an anti-IgM antibody to activate the BCR pathway.
-
Incubate the cells for a specified period (e.g., 48-72 hours).
-
Measure cell proliferation/viability using a suitable detection method (e.g., BrdU incorporation ELISA or a luminescent cell viability assay).
-
Determine the IC50 value for each active compound.
-
While information on "this compound" is not currently available, the research on the similarly named compound "TAK-020" highlights the importance of Bruton tyrosine kinase as a therapeutic target. The development of TAK-020 also underscores the critical role of formulation science in advancing promising but poorly soluble drug candidates. Should "this compound" be a BTK inhibitor, the hypothetical HTS protocols described above would be relevant for its initial screening and characterization. Researchers interested in this compound are encouraged to verify its identity and consult any forthcoming publications for specific experimental details.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting KVI-020 Experimental Variability
Disclaimer: The following content is a template designed to address experimental variability for a hypothetical MEK1/2 inhibitor, designated "KVI-020." This information is for illustrative purposes and should be adapted to your specific experimental context.
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the experimental compound this compound. Our goal is to help you identify and resolve sources of variability in your experiments to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective small molecule inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2). By binding to the ATP-binding pocket of MEK1/2, this compound prevents the phosphorylation and activation of ERK1/2 (extracellular signal-regulated kinase 1 and 2), downstream effectors in the RAS/RAF/MEK/ERK signaling pathway. This pathway is a critical regulator of cell proliferation, differentiation, and survival.
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving this compound in DMSO at a concentration of 10 mM. Aliquot the stock solution and store at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles. For cell-based assays, the final concentration of DMSO should be kept below 0.1% to minimize solvent-induced artifacts.
Q3: Why am I seeing inconsistent IC50 values for this compound in my cell proliferation assays?
A3: Variability in IC50 values can arise from several factors. Please refer to the troubleshooting guide below for a systematic approach to identifying the source of the inconsistency. Key areas to investigate include cell line stability, passage number, seeding density, and compound stability in culture media.
Troubleshooting Guide: Inconsistent IC50 Values
High variability in the half-maximal inhibitory concentration (IC50) is a common challenge. The following guide provides a structured approach to troubleshooting this issue.
Data Presentation: Expected vs. Observed IC50 Values
The table below summarizes potential sources of variability and their impact on the measured IC50 of this compound in a typical A375 cell proliferation assay.
| Parameter | Standard Condition | Deviating Condition | Expected IC50 (nM) | Observed IC50 (nM) | Potential Cause |
| Cell Seeding Density | 3,000 cells/well | 10,000 cells/well | 15 - 25 | 50 - 70 | Higher cell number can deplete the compound or alter growth kinetics. |
| Serum Concentration | 10% FBS | 2% FBS | 15 - 25 | 5 - 10 | Cells are more sensitive to inhibition under stress (low serum). |
| Compound Age | Freshly prepared | > 3 freeze-thaw cycles | 15 - 25 | 30 - 50 | Compound degradation reduces potency. |
| Incubation Time | 72 hours | 48 hours | 15 - 25 | 40 - 60 | Insufficient time for the compound to exert its full effect. |
Experimental Protocols
Protocol 1: In Vitro MEK1 Kinase Assay
This protocol describes a biochemical assay to determine the direct inhibitory activity of this compound on recombinant MEK1.
Materials:
-
Recombinant active MEK1 enzyme
-
Inactive ERK2 substrate
-
ATP
-
This compound
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Kinase-Glo® Luminescent Kinase Assay kit
Procedure:
-
Prepare a serial dilution of this compound in DMSO, then dilute further in assay buffer.
-
In a 96-well plate, add 5 µL of the diluted this compound or DMSO (vehicle control).
-
Add 10 µL of a solution containing MEK1 enzyme and ERK2 substrate to each well.
-
Incubate for 10 minutes at room temperature to allow compound binding.
-
Initiate the kinase reaction by adding 10 µL of ATP solution.
-
Incubate for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.
-
Read luminescence on a plate reader.
-
Calculate the percent inhibition for each this compound concentration and fit the data to a dose-response curve to determine the IC50.
Protocol 2: Cell-Based Proliferation Assay (MTS Assay)
This protocol outlines a method to measure the effect of this compound on the proliferation of a cancer cell line (e.g., A375, which has a BRAF V600E mutation leading to constitutive MEK/ERK pathway activation).
Technical Support Center: Optimizing KVI-020 Concentration for Efficacy
Unable to retrieve information for KVI-020.
Our initial search for "this compound" did not yield specific information regarding a research compound, its mechanism of action, or established experimental protocols. The search results were inconclusive, suggesting that "this compound" may be an internal codename, a very new or unpublicized compound, or a potential typographical error.
To provide you with an accurate and helpful technical support guide, we require more specific information about this compound. Please provide additional details such as:
-
Full compound name or alternative designations.
-
The biological target or pathway of interest.
-
The intended research application (e.g., in vitro cell-based assays, in vivo animal models).
-
Any preliminary data or publications, if available.
Once we have this information, we will be able to generate a comprehensive technical support center including troubleshooting guides, FAQs, data tables, experimental protocols, and visualizations to assist you in optimizing the concentration of the compound for your experiments.
Technical Support Center: KVI-020 (TAK-020) Solubility and Handling
A Note on Nomenclature: Initial inquiries regarding "KVI-020" suggest a possible typographical error or internal designation. Based on available scientific literature, the compound with the described characteristics is TAK-020 , a potent and covalent Bruton's tyrosine kinase (BTK) inhibitor. This guide will henceforth refer to the compound as TAK-020.
Frequently Asked Questions (FAQs)
Q1: What is TAK-020 and why is its solubility a concern?
A1: TAK-020 is a small molecule inhibitor of Bruton's tyrosine kinase (BTK), a key enzyme in B-cell receptor signaling pathways.[1][2][3] It is investigated for its potential in treating autoimmune diseases and B-cell malignancies.[2][3][4] TAK-020 has low aqueous solubility, which can present challenges for its use in in vitro and in vivo experiments, potentially affecting bioavailability and the accuracy of experimental results.[5]
Q2: What are the general recommendations for storing TAK-020?
A2: TAK-020 should be stored as a powder at -20°C for long-term stability (up to 3 years).[1][2] Once dissolved in a solvent, it is recommended to store the stock solution at -80°C for up to 6 months or at -20°C for up to 1 month.[1][6] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[6]
Q3: Can I dissolve TAK-020 directly in aqueous buffers like PBS?
A3: Due to its low aqueous solubility, directly dissolving TAK-020 in phosphate-buffered saline (PBS) or other aqueous buffers is not recommended as it will likely result in poor dissolution and precipitation. A common practice is to first prepare a concentrated stock solution in an organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then dilute it into the aqueous experimental medium.
Q4: I am observing precipitation when I dilute my DMSO stock of TAK-020 into my cell culture medium. What can I do?
A4: This is a common issue when diluting a compound from a high-concentration organic stock into an aqueous medium. Here are some troubleshooting steps:
-
Lower the final concentration: The final concentration of TAK-020 in your medium may be exceeding its solubility limit. Try using a lower final concentration if your experimental design allows.
-
Increase the final DMSO concentration: While high concentrations of DMSO can be toxic to cells, a final concentration of 0.1% to 0.5% is often tolerated. Ensure your final DMSO concentration is consistent across all experimental conditions, including vehicle controls.
-
Use a pre-warmed medium: Adding the drug stock to a pre-warmed (37°C) cell culture medium can sometimes improve solubility.
-
Vortex during dilution: Gently vortex or mix the medium while adding the TAK-020 stock solution to facilitate rapid and even dispersion.
-
Consider alternative formulation strategies: For persistent solubility issues, especially for in vivo studies, consider the use of co-solvents or solubility enhancers as detailed in the protocols below.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Powder is difficult to dissolve in DMSO. | Insufficient solvent or low temperature. | Use sonication and gentle warming (up to 80°C) to aid dissolution.[1][6] Ensure you are using anhydrous (newly opened) DMSO, as hygroscopic DMSO can negatively impact solubility.[6] |
| Precipitation observed in stock solution upon storage. | The solution may be supersaturated or stored improperly. | Ensure the storage temperature is appropriate (-80°C for long-term). If precipitation occurs, try gently warming and vortexing the solution before use. Consider preparing a fresh stock solution at a slightly lower concentration. |
| Inconsistent results in in vivo experiments. | Poor bioavailability due to precipitation of the compound upon administration. | Utilize a formulation with co-solvents and surfactants (e.g., PEG300, Tween-80) or a cyclodextrin-based vehicle (e.g., SBE-β-CD) to improve and maintain solubility in physiological fluids. Prepare the formulation fresh before each use.[1][6] |
| Cloudiness or precipitation in the final in vitro assay plate. | Exceeding the solubility limit in the final assay buffer. | Perform a solubility test in your specific assay buffer to determine the maximum soluble concentration. Ensure the final DMSO concentration is as low as possible while maintaining solubility. |
Quantitative Data: Solubility of TAK-020
The following tables summarize the solubility data for TAK-020 in various solvents and formulations.
Table 1: Solubility in Organic Solvents
| Solvent | Concentration (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | 20.83 | 59.28 | May require sonication and warming to 80°C.[1][6] |
| DMSO | 20 | 56.92 | Sonication is recommended.[2] |
| DMSO | 16.67 | 47.45 | - |
Table 2: Formulations for In Vivo Experiments
| Formulation Components | Achievable Concentration |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 1.67 mg/mL (4.75 mM)[1][6] |
| 10% DMSO, 90% (20% SBE-β-CD in saline) | ≥ 1.67 mg/mL (4.75 mM)[1] |
| 10% DMSO, 90% Corn Oil | ≥ 1.67 mg/mL (4.75 mM)[1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM TAK-020 Stock Solution in DMSO
-
Materials: TAK-020 powder (Molecular Weight: 351.36 g/mol ), anhydrous DMSO, sterile microcentrifuge tubes.
-
Procedure: a. Weigh out 1 mg of TAK-020 powder and place it in a sterile microcentrifuge tube. b. Add 284.6 µL of anhydrous DMSO to the tube.[1][6] c. To aid dissolution, vortex the solution and place it in an ultrasonic bath for 10-15 minutes. If necessary, warm the solution to 80°C.[1][6] d. Visually inspect the solution to ensure it is clear and free of particulates. e. Aliquot the stock solution into single-use volumes and store at -80°C.
Protocol 2: Preparation of a Dosing Solution for In Vivo Animal Studies (Co-solvent Formulation)
This protocol is adapted for a final concentration of 1.67 mg/mL.
-
Materials: 10 mM TAK-020 in DMSO stock solution, PEG300, Tween-80, sterile saline.
-
Procedure: a. Prepare a clear stock solution of TAK-020 in DMSO (e.g., 16.7 mg/mL). b. In a sterile tube, add the components in the following order, ensuring the solution is clear after each addition: i. 10% of the final volume from the TAK-020 in DMSO stock solution. ii. 40% of the final volume with PEG300. Mix well. iii. 5% of the final volume with Tween-80. Mix well. iv. 45% of the final volume with sterile saline. Mix well.[1][6] c. The final solution should be clear. It is recommended to prepare this formulation fresh on the day of use.[6]
Visualizations
Signaling Pathway
References
Common issues with KVI-020 in long-term studies
This technical support center provides guidance for researchers, scientists, and drug development professionals on common issues encountered during long-term studies with the selective kinase inhibitor, KVI-020.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the tyrosine kinase TK-X. By binding to the ATP-binding pocket of TK-X, this compound blocks its kinase activity, thereby inhibiting downstream signaling pathways involved in cell proliferation and survival.
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, solid this compound should be stored at -20°C, desiccated, and protected from light. Stock solutions, typically prepared in DMSO, should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -80°C.[1][2]
Q3: My cells are dying at concentrations of this compound that are reported to be non-toxic. What could be the cause?
A3: Several factors could contribute to unexpected cytotoxicity. High concentrations of the inhibitor can lead to off-target effects and non-specific cell death.[3] The solvent used to dissolve this compound, typically DMSO, can also be toxic to cells at certain concentrations.[3] It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and to ensure the final solvent concentration in the culture medium is below the toxic threshold (usually <0.1-0.5%).[3]
Troubleshooting Guides
Issue 1: Diminished or Loss of this compound Efficacy in Long-Term Cultures
Question: I've observed a gradual decrease in the effectiveness of this compound in my cell culture model over several weeks of treatment. What could be the underlying reasons?
Answer: The decline in this compound efficacy during long-term studies is a common challenge and can be attributed to several factors, primarily the development of acquired resistance.[4][5]
Possible Causes and Solutions:
-
Target Modification: Cancer cells can acquire mutations in the kinase domain of the target protein, which can reduce the binding affinity of the inhibitor.[4][6]
-
Activation of Bypass Pathways: Cells may compensate for the inhibition of the primary target by upregulating alternative signaling pathways that promote survival and proliferation.[6][7]
-
Compound Instability: this compound may degrade in the cell culture medium over time, leading to a lower effective concentration.[8]
Experimental Workflow for Investigating Reduced Efficacy:
Caption: Troubleshooting workflow for reduced this compound efficacy.
Issue 2: Solubility and Precipitation of this compound in Aqueous Media
Question: I noticed a precipitate forming in my cell culture plate after adding this compound. How can I improve its solubility?
Answer: Many small molecule inhibitors, including this compound, have poor aqueous solubility.[1] Precipitation can lead to inconsistent and inaccurate results.
Strategies to Enhance Solubility:
| Strategy | Description | Recommended Starting Point |
| Optimize Solvent Concentration | Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible while maintaining solubility. | < 0.5% |
| Use of Surfactants | Low concentrations of non-ionic surfactants can help keep the compound in solution. | 0.01% Tween-20 |
| pH Adjustment of Buffer | If this compound has ionizable groups, adjusting the pH of the buffer can improve solubility. | Test a range of pH values (e.g., 5.0-7.4) |
| Serial Dilution | Instead of a single large dilution, perform serial dilutions to gradually introduce the compound to the aqueous environment. | N/A |
Issue 3: Investigating Potential Off-Target Effects of this compound
Question: How can I determine if the observed cellular phenotype is a direct result of inhibiting the intended target or due to off-target effects?
Answer: Off-target effects are a common concern with kinase inhibitors.[9][10] It is crucial to validate that the observed effects are on-target.
Experimental Protocol for Target Validation:
-
Genetic Knockdown/Knockout: Use CRISPR-Cas9 or shRNA to deplete the target kinase (TK-X) in your cell line.
-
Treat with this compound: Treat both the wild-type and the TK-X deficient cells with this compound.
-
Assess Phenotype: If this compound still elicits the same phenotype (e.g., cytotoxicity) in the absence of its target, it strongly suggests the involvement of off-target effects.[11]
Signaling Pathway Diagram for this compound and Potential Resistance Mechanisms:
Caption: this compound inhibits TK-X, with resistance arising from mutations or bypass pathways.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of acquired resistance to tyrosine kinase targeted therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Pathways: Resistance to Kinase Inhibitors and Implications for Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
KVI-020 off-target effects and how to mitigate them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with TGN-020, a putative selective Aquaporin-4 (AQP4) inhibitor.
Disclaimer: Recent scientific literature has raised questions about the direct inhibitory mechanism of TGN-020 on AQP4. While many studies have demonstrated its efficacy in cellular and animal models, researchers should be aware of the ongoing debate and consider the possibility of off-target effects or alternative mechanisms of action.
Frequently Asked Questions (FAQs)
Q1: What is TGN-020 and what is its intended mechanism of action?
TGN-020, or 2-(nicotinamide)-1,3,4-thiadiazole, is a small molecule that has been widely described as a selective inhibitor of Aquaporin-4 (AQP4), the primary water channel in the central nervous system.[1][2] Its intended mechanism of action is to block the AQP4 water channel, thereby reducing cytotoxic edema in conditions such as ischemic stroke.[1][2][3]
Q2: What are the known or suspected off-target effects of TGN-020?
The off-target profile of TGN-020 is not fully characterized. However, some studies and observations suggest potential cross-reactivity:
-
Aquaporin-1 (AQP1): There is evidence to suggest that TGN-020 may partially target AQP1.[4][5] AQP1 has approximately 60% homology with AQP4 and is expressed in various tissues, including the choroid plexus and kidneys.[4]
-
Carbonic Anhydrases: While a similar compound, AER-270, was found to inhibit carbonic anhydrase-1, TGN-020 did not show this effect in the same study.[6] However, given that some AQP4 inhibitors have structural similarities to carbonic anhydrase inhibitors, this remains a theoretical possibility to consider.[7]
Q3: There are conflicting reports about the efficacy of TGN-020 as a direct AQP4 inhibitor. What is the current understanding?
Recent comprehensive in vitro studies have questioned whether TGN-020 directly blocks the AQP4 water channel in mammalian cells, despite its inhibitory effects observed in Xenopus oocytes and its demonstrated efficacy in reducing brain edema in animal models.[6][8] It is possible that the observed in vivo effects are due to an indirect mechanism or off-target interactions that have yet to be fully elucidated. Researchers should interpret their results with this scientific debate in mind.
Q4: What are the potential functional consequences of TGN-020's off-target effects?
If TGN-020 interacts with AQP1, it could potentially influence fluid balance in tissues outside the central nervous system where AQP1 is expressed. For example, AQP1 plays a role in cerebrospinal fluid production and renal water reabsorption. However, the functional consequences of partial AQP1 inhibition by TGN-020 have not been extensively studied.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent results between in vitro and in vivo experiments. | This may be due to the ongoing debate about TGN-020's direct mechanism of action. The effects seen in animal models might be systemic or related to an indirect mechanism not present in a simplified in vitro system. | - Carefully control for systemic effects in animal studies. - Consider using AQP4 knockout/knockdown models as a parallel control to distinguish AQP4-dependent effects from potential off-target effects of TGN-020. |
| Unexpected physiological responses in animal models (e.g., altered renal function). | This could be an indication of an off-target effect, potentially related to the partial inhibition of AQP1. | - Monitor renal function and fluid balance in animal studies. - If possible, measure the expression of other aquaporins in your model system to assess potential compensatory changes. |
| Lack of inhibitory effect in a mammalian cell-based AQP4 functional assay. | This aligns with recent findings that TGN-020 may not directly block AQP4 in mammalian cells.[6] | - Confirm the expression and correct localization of AQP4 in your cell line. - Consider using a positive control AQP4 inhibitor if available, or a different experimental system to validate your findings. - Be cautious in interpreting a lack of effect as a definitive refutation of TGN-020's biological activity, as its in vivo effects may be mediated differently. |
Quantitative Data
| Compound | Target | IC50 | Notes |
| TGN-020 | Aquaporin-4 (AQP4) | 3.1 µM | This value was determined in Xenopus laevis oocytes expressing human AQP4-M23.[6] The direct inhibitory effect in mammalian cells is debated.[6][8] |
| TGN-020 | Aquaporin-1 (AQP1) | Not Quantified | Described as "partially" targeting AQP1.[4][5] Quantitative binding or inhibitory data is not available. |
Experimental Protocols
Protocol 1: Assessing AQP4 Inhibition in Xenopus laevis Oocytes
This protocol is based on the methodology where TGN-020 has shown inhibitory effects.
-
Oocyte Preparation: Harvest and de-folliculate Stage V-VI oocytes from Xenopus laevis.
-
cRNA Injection: Inject oocytes with cRNA encoding human AQP4. Incubate for 3-4 days to allow for protein expression.
-
Osmotic Swelling Assay:
-
Transfer individual oocytes to a hypertonic buffer (e.g., 200 mOsm).
-
Initiate recording of oocyte volume using video microscopy.
-
Rapidly switch to a hypotonic buffer (e.g., 70 mOsm) to induce swelling.
-
Record the rate of volume change.
-
-
Inhibitor Treatment:
-
Pre-incubate AQP4-expressing oocytes with varying concentrations of TGN-020 in the hypertonic buffer for a defined period (e.g., 15-30 minutes).
-
Repeat the osmotic swelling assay in the presence of TGN-020.
-
-
Data Analysis:
-
Calculate the rate of swelling (dV/dt) for each oocyte.
-
Normalize the swelling rate in the presence of TGN-020 to the baseline swelling rate for each oocyte.
-
Plot the normalized swelling rate against the TGN-020 concentration to determine the IC50.
-
Protocol 2: Control Experiment for Off-Target Effects in a Cellular Model
-
Cell Culture: Culture a cell line that does not endogenously express AQP4.
-
Transfection: Transfect separate populations of these cells with plasmids encoding:
-
Human AQP4
-
Human AQP1
-
A mock vector (negative control)
-
-
Functional Assay:
-
Perform a suitable functional assay to measure water transport (e.g., a calcein (B42510) quenching assay).
-
Treat the transfected cells with TGN-020 at a concentration known to be effective in other systems (e.g., 10-30 µM).
-
-
Data Analysis:
-
Compare the inhibition of water transport by TGN-020 in AQP4-expressing cells, AQP1-expressing cells, and mock-transfected cells.
-
Significant inhibition in AQP1-expressing cells would confirm this as an off-target.
-
Any effect in the mock-transfected cells could indicate an interaction with a more general cellular process.
-
Visualizations
References
- 1. Inhibition of Aquaporin-4 Improves the Outcome of Ischaemic Stroke and Modulates Brain Paravascular Drainage Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pretreatment with a novel aquaporin 4 inhibitor, TGN-020, significantly reduces ischemic cerebral edema - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Acutely Inhibiting AQP4 With TGN-020 Improves Functional Outcome by Attenuating Edema and Peri-Infarct Astrogliosis After Cerebral Ischemia [frontiersin.org]
- 4. Development of a Novel Ligand, [11C]TGN-020, for Aquaporin 4 Positron Emission Tomography Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
KVI-020 degradation issues and prevention
Important Notice: Publicly available information regarding a chemical compound or drug specifically designated as "KVI-020" is not available at this time. The identifier may be an internal code, a developmental name not yet in the public domain, or a potential typographical error.
For accurate and reliable information regarding the degradation, stability, handling, and experimental use of any specific compound, it is crucial to consult the documentation provided by the manufacturer or supplier. This will include the Safety Data Sheet (SDS), Certificate of Analysis (CoA), and any technical data sheets.
Below is a generalized framework for a technical support center, providing the types of questions and guidance that would be relevant for a research compound. Researchers working with a new or internally coded compound should seek answers to these questions from their supplier or internal documentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound to ensure stability?
For any new compound, proper storage is critical to prevent degradation. The manufacturer's technical data sheet is the primary source for this information. Generally, recommendations include:
-
Temperature: Specify if refrigeration (2-8 °C), freezing (-20 °C or -80 °C), or room temperature storage is required.
-
Light: Many compounds are light-sensitive. Storage in an amber vial or a dark location is often recommended.
-
Atmosphere: Some compounds are sensitive to air or moisture and may require storage under an inert atmosphere (e.g., argon or nitrogen) or in a desiccator.
Q2: What solvents are recommended for dissolving this compound, and what is its solubility?
The choice of solvent can significantly impact the stability and utility of a compound in experiments.
-
The manufacturer will typically provide a list of recommended solvents (e.g., DMSO, ethanol, water, PBS) and the solubility in those solvents (e.g., mg/mL or mM).
-
It is important to use high-purity, anhydrous solvents if the compound is sensitive to moisture.
Q3: What is the known stability of this compound in solution?
Once in solution, a compound's stability can differ from its solid state.
-
Stock Solutions: Inquire about the short-term and long-term stability of stock solutions at various temperatures (e.g., -20 °C or -80 °C). The supplier should indicate how long a stock solution can be stored before significant degradation occurs.
-
Working Solutions: Stability in aqueous buffers (like those used in cell culture or enzymatic assays) is often limited. It is best practice to prepare fresh working solutions from a frozen stock solution for each experiment.
Troubleshooting Guides
This section provides a logical workflow for addressing common experimental issues that may arise from compound degradation.
Issue: Inconsistent or No-Effect Observed in Assays
If you are observing a lack of expected biological activity or inconsistent results with this compound, consider the following troubleshooting steps.
Potential Cause Workflow Diagram
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue: Visible Precipitate in Solution
The formation of a precipitate indicates that the compound is coming out of solution, which can be due to solubility limits or degradation.
Precipitation Troubleshooting Diagram
Caption: Troubleshooting steps for compound precipitation.
General Experimental Protocols & Best Practices
When working with any new or sensitive research compound, adherence to best practices is essential for reproducibility.
Recommended Experimental Workflow
Caption: Best practice workflow for handling research compounds.
Quantitative Data Summary
For any given compound, the manufacturer should provide stability and solubility data. This information would be presented in tables similar to the examples below. Note: The data below is illustrative and not based on actual data for this compound.
Table 1: Example Stability Data
| Condition | Solvent | Concentration | Storage Temp. | Stability (Time to 10% Degradation) |
| Solid | - | - | -20°C | > 2 years |
| Stock Solution | DMSO | 10 mM | -20°C | 6 months |
| Stock Solution | DMSO | 10 mM | 4°C | 1 week |
| Working Solution | PBS, pH 7.4 | 10 µM | Room Temp. | < 2 hours |
Table 2: Example Solubility Data
| Solvent | Solubility (at 25°C) |
| DMSO | ≥ 50 mg/mL |
| Ethanol | ≥ 20 mg/mL |
| Water | < 0.1 mg/mL |
| PBS, pH 7.4 | < 0.1 mg/mL |
To obtain specific data for the compound you are using, please contact the manufacturer or your internal chemistry department and provide the lot number of the material.
Technical Support Center: Overcoming Resistance to KVI-020 in Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to the novel anti-tubulin agent, KVI-020, in cell lines. The guidance is based on established principles of resistance to microtubule-targeting agents.
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of action of this compound?
A1: While specific data on this compound is emerging, it is classified as an anti-tubulin agent. Anti-tubulin agents typically function by either stabilizing or destabilizing microtubules, which are essential components of the cytoskeleton involved in cell division.[1][2][3] This disruption of microtubule dynamics leads to cell cycle arrest, usually in the G2/M phase, and ultimately induces apoptosis (programmed cell death).[2][3]
Q2: My cell line is showing increasing resistance to this compound. What are the common mechanisms of resistance to anti-tubulin agents?
A2: Resistance to anti-tubulin agents is a multifaceted issue. The most common mechanisms include:
-
Overexpression of Efflux Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of the cell, reducing its intracellular concentration.[1][4][5]
-
Alterations in the Drug Target: Mutations in the tubulin protein itself or changes in the expression of different tubulin isotypes can alter the drug's binding site, reducing its efficacy.[4][6]
-
Changes in Microtubule Dynamics: Alterations in microtubule-associated proteins (MAPs) can affect the stability and dynamics of microtubules, thereby counteracting the effect of the drug.[2]
-
Evasion of Apoptosis: Defects in apoptotic pathways can allow cancer cells to survive even when the cell cycle is arrested by the drug.[1]
Q3: How can I determine if my this compound-resistant cells are overexpressing efflux pumps?
A3: A standard method is to perform a cell viability assay with this compound in the presence and absence of a known efflux pump inhibitor, such as verapamil (B1683045) or tariquidar.[2][7] A significant decrease in the IC50 of this compound in the presence of the inhibitor suggests that efflux pumps are contributing to the resistance.[7] Additionally, you can use Western blotting or qPCR to measure the expression levels of efflux pump proteins like P-gp (encoded by the MDR1 gene).[8][9]
Q4: Can I develop a this compound-resistant cell line in my lab for further study?
A4: Yes, drug-resistant cell lines can be generated in the laboratory by repeatedly exposing a parental cell line to gradually increasing concentrations of the drug over an extended period, which can take from 3 to 18 months.[5][10] This process selects for cells that can survive and proliferate at higher drug concentrations.[5]
Troubleshooting Guides
Guide 1: Initial Assessment of this compound Resistance
Problem: You observe a decreased response of your cell line to this compound treatment compared to previous experiments.
Troubleshooting Steps:
-
Confirm Resistance:
-
Perform a dose-response experiment using a cell viability assay (e.g., MTT, XTT, or CCK-8) to determine the half-maximal inhibitory concentration (IC50) of this compound in your suspected resistant cells and compare it to the parental, sensitive cell line.[11][12] A significant increase in the IC50 value confirms resistance.[13]
-
Ensure the resistance is stable by culturing the cells in a drug-free medium for several passages and then re-testing the IC50.[8]
-
-
Check for Experimental Errors:
-
Characterize the Resistance Phenotype:
-
Determine the resistance index (RI) by dividing the IC50 of the resistant cell line by the IC50 of the parental cell line.[8]
-
Assess cross-resistance to other anti-tubulin agents (e.g., paclitaxel, vincristine) and other classes of chemotherapeutic drugs to understand the breadth of the resistance mechanism.[9]
-
Guide 2: Investigating the Mechanism of this compound Resistance
Problem: You have confirmed this compound resistance and want to identify the underlying mechanism.
Troubleshooting Workflow:
Caption: Workflow for Investigating this compound Resistance Mechanisms.
Quantitative Data Summary
The following tables provide examples of how to present quantitative data when characterizing this compound resistance, based on findings for other anti-tubulin agents.
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (µM) | Resistance Index (RI) |
| WM9 | 6.153 | 6.989 | ~1136 |
| Hs294T | 3.691 | 5.325 | ~1443 |
| Data is hypothetical for this compound but based on resistance data for BRAF/MEK inhibitors in melanoma cell lines, where IC50 values increased over 1000-fold in resistant cells.[12][17] |
Table 2: Effect of Efflux Pump Inhibitor on this compound IC50 in Resistant Cells
| Cell Line | Treatment | IC50 of Vincristine (B1662923) (µM) | Fold Reversal of Resistance |
| P388/VCR | Vincristine alone | > 0.1 | - |
| P388/VCR | Vincristine + 6.6 µM Verapamil | ~0.01 | >10 |
| This data is from a study on vincristine resistance in P388 leukemia cells and demonstrates how an efflux pump inhibitor can restore drug sensitivity.[7] A similar table should be generated for this compound. |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the continuous exposure method to develop a drug-resistant cell line.[10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution
-
Cell culture flasks, plates, and other standard equipment
Procedure:
-
Determine Initial Dosing: First, determine the IC20 (the concentration that inhibits 20% of cell proliferation) of this compound for the parental cell line using a standard cell viability assay.[8]
-
Initial Exposure: Culture the parental cells in a medium containing this compound at the IC20 concentration.
-
Monitor and Subculture: Monitor the cells for growth. When the cells reach 70-80% confluency, subculture them into a fresh medium still containing this compound at the same concentration.
-
Dose Escalation: Once the cells show stable growth at the initial concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5x to 2x the previous concentration is recommended.[18]
-
Repeat and Select: Continue this process of stepwise dose escalation over several months. This will select for a population of cells that can survive and proliferate at high concentrations of this compound.
-
Characterize the Resistant Line: Once a cell line is established that can tolerate a significantly higher concentration of this compound than the parental line, confirm the resistance phenotype and stability as described in Troubleshooting Guide 1.
Caption: Workflow for Generating a Drug-Resistant Cell Line.
Protocol 2: Western Blot for P-glycoprotein (P-gp) Expression
This protocol is for assessing the expression level of the P-gp efflux pump.
Materials:
-
Parental and this compound-resistant cell lysates
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against P-gp (MDR1)
-
Primary antibody against a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction and Quantification: Lyse the parental and resistant cells and quantify the total protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against P-gp overnight at 4°C.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Compare the band intensity for P-gp between the parental and resistant cell lines, normalizing to the loading control. An increased band intensity in the resistant line indicates overexpression of P-gp.
Signaling Pathway and Resistance
The following diagram illustrates the general pathway of tubulin inhibitor-induced apoptosis and highlights potential points of resistance.
Caption: this compound Mechanism of Action and Resistance Pathways.
References
- 1. oaepublish.com [oaepublish.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. What are Tubulin inhibitors and how do they work? [synapse.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Mechanisms of action of and resistance to antitubulin agents: microtubule dynamics, drug transport, and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Overcoming of vincristine resistance in P388 leukemia in vivo and in vitro through enhanced cytotoxicity of vincristine and vinblastine by verapamil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 9. Vincristine-resistant human cancer KB cell line and increased expression of multidrug-resistance gene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. blog.crownbio.com [blog.crownbio.com]
- 11. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 12. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ar.iiarjournals.org [ar.iiarjournals.org]
- 17. Characterization of two melanoma cell lines resistant to BRAF/MEK inhibitors (vemurafenib and cobimetinib) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Refining KVI-020 Delivery Methods in vivo
Important Note for Researchers, Scientists, and Drug Development Professionals:
Our comprehensive search for "KVI-020" has not yielded specific information regarding a therapeutic agent or experimental compound with this designation. The information necessary to create detailed troubleshooting guides, experimental protocols, and visualizations for in vivo delivery of "this compound" is not currently available in the public domain.
It is possible that "this compound" is an internal project name, a very recent development not yet published, or a typographical error.
To provide you with the accurate and specific technical support you require, please verify the name of the compound and provide additional details on its nature. For example, knowing if this compound is one of the following would be highly beneficial:
-
Small molecule drug
-
Peptide or protein therapeutic
-
Oligonucleotide (e.g., siRNA, ASO)
-
Gene therapy vector (e.g., AAV, lentivirus)
-
Component of a CRISPR-based therapeutic
Once more specific information about this compound is available, we can proceed to develop a comprehensive technical support center covering the following areas as originally requested:
Frequently Asked Questions (FAQs)
This section will address common questions regarding the in vivo delivery of this compound, covering topics from formulation to potential side effects.
Troubleshooting Guides
This area will provide a structured, question-and-answer approach to resolving specific experimental issues. A sample structure is provided below.
Problem: Low Bioavailability of this compound Following Oral Administration
| Potential Cause | Troubleshooting Steps |
| Poor aqueous solubility | 1. Review and optimize the formulation (e.g., use of co-solvents, cyclodextrins).2. Consider salt formation or amorphous solid dispersions. |
| Degradation in the GI tract | 1. Administer with protease inhibitors if this compound is a peptide.2. Use enteric coatings to protect from stomach acid. |
| High first-pass metabolism | 1. Co-administer with a known inhibitor of the relevant metabolic enzymes (e.g., CYP enzymes).2. Investigate alternative routes of administration (e.g., intravenous, subcutaneous). |
Experimental Protocols
Detailed methodologies for key experiments will be provided. An example of a potential experimental protocol outline is shown below.
Protocol: Intravenous Administration of this compound in a Murine Model
-
Materials and Reagents:
-
This compound (specify formulation and concentration)
-
Vehicle control (e.g., saline, PBS with 5% DMSO)
-
Syringes and needles (specify gauge)
-
Animal restraint device
-
70% Ethanol
-
-
Animal Preparation:
-
Acclimatize animals for a minimum of 7 days.
-
Weigh each animal on the day of dosing.
-
Warm the tail vein using a heat lamp to facilitate injection.
-
-
Dosing Procedure:
-
Load the syringe with the appropriate volume of this compound formulation based on animal weight.
-
Secure the mouse in the restraint device.
-
Swab the tail with 70% ethanol.
-
Insert the needle into the lateral tail vein and inject the formulation slowly and steadily.
-
Observe for any signs of distress during and after injection.
-
-
Post-Administration Monitoring:
-
Monitor animals for adverse reactions for at least 4 hours post-dose.
-
Record any clinical observations (e.g., changes in activity, posture).
-
Visualizations
Diagrams illustrating key concepts will be provided using the Graphviz (DOT language) as requested. Below is a hypothetical example of a workflow diagram.
KVI-020 experimental controls and best practices
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with the experimental fusion protein AWT020.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of AWT020?
AWT020 is a novel fusion protein that combines a humanized anti-PD-1 nanobody with an engineered Interleukin-2 mutein (IL-2c). Its mechanism of action is twofold:
-
PD-1 Blockade: The anti-PD-1 component of AWT020 binds to the programmed cell death protein 1 (PD-1) on tumor-infiltrating T cells. This action blocks the inhibitory signals mediated by the PD-1 pathway, which are often exploited by cancer cells to evade the immune system.
-
Targeted IL-2 Cis-activation: The engineered IL-2c component is designed to have a reduced affinity for the IL-2 receptor alpha (IL-2Rα) subunit and attenuated affinity for the IL-2 receptor beta and gamma (IL-2Rβγ) complex. This modification aims to preferentially stimulate T cells that have high PD-1 expression, such as tumor-infiltrating lymphocytes, while minimizing the activation of other immune cells, like natural killer (NK) cells, which can lead to systemic toxicity.[1]
Q2: How does AWT020 differ from a standard combination of anti-PD-1 antibody and IL-2?
The key difference lies in the targeted delivery and modified IL-2 signaling. By fusing the anti-PD-1 nanobody with the IL-2c mutein, AWT020 delivers the IL-2 payload directly to the tumor-infiltrating T cells that are being targeted for PD-1 blockade.[1] This targeted approach, combined with the engineered IL-2c that has reduced systemic activity, is designed to enhance anti-tumor efficacy while reducing the severe toxicities often associated with high-dose IL-2 therapy.[1]
Q3: What are the expected effects of AWT020 on different immune cell populations?
AWT020 is designed to selectively promote the proliferation of PD-1high T cells.[1] In experimental settings, it has been shown to significantly increase the number of PD-1high human CD3 T cells.[1] Conversely, it is not expected to significantly induce the proliferation of NK cells, which typically have low PD-1 expression.[1]
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| Low T cell proliferation in vitro | Suboptimal T cell activation | Ensure T cells are properly activated with αCD3 and αCD28 to upregulate PD-1 expression prior to AWT020 treatment.[1] |
| Incorrect AWT020 concentration | Perform a dose-response curve to determine the optimal concentration of AWT020 for your specific cell line and experimental conditions. | |
| Poor cell viability | Check cell viability using a standard method (e.g., trypan blue exclusion) before and after the experiment. | |
| High NK cell activation observed | Contamination of T cell culture | Ensure high purity of the CD3 T cell population by using appropriate cell isolation techniques. |
| Off-target effects at high concentrations | Reduce the concentration of AWT020 used in the experiment. | |
| Inconsistent results in in vivo tumor models | Variability in tumor model | Use a well-characterized and validated tumor model. Ensure consistency in tumor implantation and measurement. |
| Suboptimal dosing regimen | Optimize the dosing schedule and route of administration for the specific mouse model being used. | |
| Issues with AWT020 stability | Follow the manufacturer's instructions for storage and handling of AWT020 to ensure its stability and activity. |
Experimental Protocols
Key Experiment: In Vitro T Cell Proliferation Assay
Objective: To assess the ability of AWT020 to induce the proliferation of activated human CD3 T cells.
Methodology:
-
Isolate Human CD3 T Cells: Isolate primary human CD3 T cells from healthy donor peripheral blood mononuclear cells (PBMCs) using a standard negative selection kit.
-
Activate T Cells: Activate the isolated CD3 T cells with plate-bound αCD3 and soluble αCD28 antibodies to induce PD-1 expression.
-
Treatment: After activation, culture the T cells in the presence of varying concentrations of AWT020, an isotype control (AWT020iso), or a standard anti-PD-1 antibody combined with IL-2.
-
Proliferation Measurement: After a defined incubation period (e.g., 72 hours), measure T cell proliferation using a standard method such as CFSE dilution assay or by cell counting.
-
Data Analysis: Compare the proliferation of T cells treated with AWT020 to the control groups.
Signaling Pathway and Experimental Workflow
References
Validation & Comparative
KVI-020 (AWT020): A Comparative Analysis Against Conventional PD-1 and IL-2 Combination Therapy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of KVI-020 (AWT020), a novel fusion protein, against a standard combination of an anti-PD-1 antibody and Interleukin-2 (IL-2). The objective is to present a clear, data-driven comparison of their mechanisms, efficacy, and safety profiles based on available preclinical data.
Introduction
Immune checkpoint inhibitors (ICIs) targeting the Programmed cell death protein 1 (PD-1) pathway have transformed cancer therapy. However, response rates remain limited in many cancer types. Concurrently, IL-2-based immunotherapies, which stimulate robust T cell expansion, have shown promise but are associated with severe systemic toxicities and the expansion of immunosuppressive regulatory T cells (Tregs).
To address these challenges, this compound (AWT020) has been engineered as a novel fusion protein. It combines a humanized anti-PD-1 nanobody with an engineered IL-2 mutein (IL-2c). This design aims to selectively deliver the IL-2 payload to tumor-infiltrating T cells while simultaneously blocking the PD-1 pathway, thereby enhancing anti-tumor immunity and reducing systemic toxicity.[1] This guide compares the preclinical performance of this compound (AWT020) to the combination of an anti-PD-1 antibody and IL-2.
Mechanism of Action
This compound (AWT020): This fusion protein has a dual mechanism of action. The anti-PD-1 nanobody component targets and blocks the inhibitory PD-1 receptor on T cells. The engineered IL-2c component has been modified to have no binding to the IL-2 receptor alpha (IL-2Rα) subunit and attenuated affinity for the IL-2 receptor beta and gamma (IL-2Rβγ) complex.[1] This modification is designed to preferentially activate and expand tumor-antigen-specific T cells over regulatory T cells and natural killer (NK) cells, which are often associated with systemic toxicity.[1]
Competitor - Anti-PD-1 Antibody + IL-2: This combination therapy involves the co-administration of two separate agents. The anti-PD-1 antibody blocks the PD-1/PD-L1 axis, releasing the "brakes" on the immune system. Recombinant IL-2 non-selectively stimulates the proliferation and activity of various immune cells, including effector T cells, regulatory T cells, and NK cells, through its interaction with the IL-2 receptor complex.
Caption: Mechanism of action for this compound (AWT020) vs. Competitor.
Preclinical Efficacy
In Vitro Cellular Proliferation
Preclinical studies have demonstrated that this compound (AWT020) preferentially stimulates the proliferation of PD-1high T cells over NK cells.[1] This is a key differentiator from standard IL-2, which broadly activates both T cells and NK cells.
| Cell Type | Treatment | Proliferation Increase |
| PD-1high Human CD3 T cells | This compound (AWT020) | Significant Increase [1] |
| PD-1high Human CD3 T cells | αhPD1-IL-2x | Significant Increase[1] |
| Human NK cells | This compound (AWT020) | No significant increase |
| Human NK cells | αhPD1-IL-2x | Significant Increase |
In Vivo Anti-Tumor Activity
In mouse tumor models, both anti-PD-1-sensitive and -resistant, the mouse surrogate of this compound (mAWT020) demonstrated markedly enhanced anti-tumor efficacy compared to an anti-PD-1 antibody, IL-2, or the combination of an anti-PD-1 antibody and IL-2.[1]
| Treatment Group | Tumor Growth Inhibition |
| Vehicle Control | Baseline |
| Anti-PD-1 Antibody | Moderate |
| IL-2 | Moderate |
| Anti-PD-1 Antibody + IL-2 | Good |
| mAWT020 | Superior [1] |
Safety and Tolerability
A significant advantage of this compound (AWT020) in preclinical studies is its improved safety profile. Treatment with mAWT020 was well-tolerated with minimal signs of toxicity.[1] This is attributed to the engineered IL-2c component, which reduces systemic immune cell activation.[1] In contrast, high-dose IL-2 therapy is known to cause severe systemic toxicities.
Experimental Protocols
In Vitro T-cell and NK cell Proliferation Assay
-
Cell Isolation: Human CD3 T cells and NK cells were isolated from peripheral blood mononuclear cells (PBMCs).
-
Activation: T cells were activated using αCD3 and αCD28 antibodies to upregulate PD-1 expression.
-
Treatment: Activated T cells and NK cells were treated with this compound (AWT020), an isotype control (AWT020iso), or a comparator fusion protein (αhPD1-IL-2x).
-
Proliferation Measurement: Cell proliferation was assessed by measuring the increase in cell number over a set period.
Caption: Workflow for in vitro proliferation assays.
In Vivo Murine Tumor Models
-
Tumor Implantation: Mouse tumor cells (e.g., MC38 colon adenocarcinoma) were implanted subcutaneously into syngeneic mice.
-
Treatment Initiation: Once tumors reached a palpable size, mice were randomized into different treatment groups: vehicle, anti-PD-1 antibody, IL-2, anti-PD-1 antibody + IL-2, or mAWT020.
-
Dosing: Treatments were administered according to a predefined schedule.
-
Tumor Measurement: Tumor volume was measured at regular intervals to assess anti-tumor efficacy.
-
Toxicity Monitoring: Animal body weight and clinical signs of toxicity were monitored throughout the study.
Conclusion
The preclinical data strongly suggest that this compound (AWT020) represents a promising next-generation immunotherapeutic strategy. By physically linking a PD-1 blocking nanobody with a precisely engineered IL-2 mutein, this compound (AWT020) demonstrates superior anti-tumor efficacy and an improved safety profile compared to the combination of an anti-PD-1 antibody and recombinant IL-2.[1] The targeted delivery of IL-2 signaling to the tumor microenvironment appears to be a key factor in enhancing the therapeutic index. Further clinical investigation is warranted to translate these preclinical findings to human cancer therapy.
References
For Immediate Release
In the rapidly evolving landscape of cancer immunotherapy, the focus has shifted towards combination strategies to overcome resistance and enhance anti-tumor responses. This guide provides a detailed comparison of the mechanism of action of the dual checkpoint inhibitor combination, referred to here as KVI-020 (representing the combination of nivolumab (B1139203) and relatlimab as investigated in the RELATIVITY-020 trial), and nivolumab monotherapy. This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the intricate signaling pathways and the supporting clinical data that underscore the therapeutic potential of this combination.
The RELATIVITY-020 clinical trial has been pivotal in demonstrating the efficacy of combining nivolumab, an anti-Programmed Death-1 (PD-1) antibody, with relatlimab, a lymphocyte-activation gene 3 (LAG-3) inhibitor, for the treatment of advanced melanoma.[1] This combination therapy has shown a manageable safety profile and has demonstrated promising clinical efficacy, particularly in patients who have failed prior PD-1 therapy.[1]
Mechanism of Action: A Tale of Two Checkpoints
Nivolumab monotherapy has been a cornerstone of cancer immunotherapy, primarily functioning by blocking the interaction between the PD-1 receptor on T cells and its ligands, PD-L1 and PD-L2, on tumor cells. This blockade releases the "brakes" on the T cells, enabling them to recognize and attack cancer cells.
This compound, the combination of nivolumab and relatlimab, targets two distinct inhibitory checkpoints, leading to a more robust and sustained anti-tumor immune response. LAG-3 is another critical inhibitory receptor expressed on activated T cells. Its ligand, MHC class II, is often upregulated on tumor cells and antigen-presenting cells within the tumor microenvironment. The binding of LAG-3 to MHC class II results in T cell exhaustion and diminished effector function. By simultaneously blocking both PD-1 and LAG-3 pathways, this compound aims to reinvigorate a broader population of exhausted T cells, leading to enhanced tumor cell killing.
Comparative Efficacy: Insights from Clinical Data
The RELATIVITY-020 trial provides valuable data on the clinical activity of the nivolumab and relatlimab combination in patients with advanced melanoma who have progressed on prior anti-PD-1 therapy.
| Parameter | This compound (Nivolumab + Relatlimab) - Cohort D1 | This compound (Nivolumab + Relatlimab) - Cohort D2 |
| Objective Response Rate (ORR) | 12.0% | 9.2% |
| Median Progression-Free Survival (PFS) | 2.1 months | 3.2 months |
| 6-Month PFS Rate | 27.7% | 29.1% |
| Response Durability (at 6 months) | 84.6% - 92.3% of patients continued to respond |
Table 1: Summary of Clinical Activity from the RELATIVITY-020 Trial.[1]
Experimental Protocols
The clinical efficacy data presented above was generated from the Phase I/IIa RELATIVITY-020 trial.
Study Design: The trial enrolled 518 patients with advanced melanoma who had experienced disease progression after prior anti-PD-1 containing regimens.[1] Patients were divided into two cohorts:
-
Cohort D1: 354 patients who experienced melanoma progression within three months after the last dose of a prior PD-1 containing regimen.[1]
-
Cohort D2: 164 patients who received multiple prior lines of an anti-PD-1 regimen and progressed during or within six months of the last dose of adjuvant anti-PD-1 therapy or subsequent progression occurred on additional anti-PD-1 therapy in the metastatic setting.[1]
Treatment: Patients in both cohorts were treated with a combination of nivolumab and relatlimab.[1]
Endpoints: The primary endpoints assessed were objective response rate (ORR) and progression-free survival (PFS).[1]
Visualizing the Mechanisms of Action
To illustrate the distinct and combined mechanisms of action, the following signaling pathway diagrams are provided.
References
A Head-to-Head Comparison of Nivolumab Plus Relatlimab Versus Standard of Care in Anti-PD-1/PD-L1 Refractory Advanced Melanoma
For Researchers, Scientists, and Drug Development Professionals
The RELATIVITY-020 (KVI-020) clinical trial has introduced a novel combination therapy of nivolumab (B1139203) and relatlimab for patients with advanced melanoma that has progressed on prior anti-PD-1/PD-L1 therapy. This guide provides a detailed comparison of this new regimen with the current standard of care for this challenging patient population, supported by experimental data and methodologies.
Mechanism of Action: A Dual Checkpoint Blockade
Nivolumab, a well-established anti-PD-1 antibody, and relatlimab, a first-in-class LAG-3 inhibitor, create a synergistic anti-tumor effect by targeting two distinct inhibitory pathways that suppress T-cell activity.
Nivolumab (Anti-PD-1) Signaling Pathway:
Nivolumab blocks the interaction between the PD-1 receptor on T-cells and its ligands (PD-L1 and PD-L2) on tumor cells. This action removes the "brake" on the immune system, allowing T-cells to recognize and attack cancer cells.
Caption: Nivolumab blocks the PD-1/PD-L1 inhibitory signaling pathway.
Relatlimab (Anti-LAG-3) Signaling Pathway:
Relatlimab targets the LAG-3 receptor on T-cells, preventing its interaction with its primary ligand, MHC class II molecules, on antigen-presenting cells (APCs) and tumor cells. This blockade further enhances T-cell proliferation and cytokine release.
Benchmarking TGN-020: A Comparative Guide to Aquaporin-4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of TGN-020, a putative Aquaporin-4 (AQP4) inhibitor, against other known inhibitors. The objective is to offer a clear, data-driven overview of their relative performance based on available experimental evidence. This document summarizes key quantitative data, outlines experimental methodologies, and visualizes relevant biological pathways and workflows to aid in research and development decisions.
Introduction to Aquaporin-4 and Its Inhibition
Aquaporin-4 (AQP4) is the primary water channel in the brain, predominantly expressed in astrocytes. It plays a crucial role in maintaining water homeostasis and is implicated in the formation and resolution of cerebral edema following ischemic stroke and other neurological injuries. Inhibition of AQP4 has emerged as a potential therapeutic strategy to mitigate brain swelling and its devastating consequences. TGN-020 was identified as one of the first potent inhibitors of AQP4, showing promise in preclinical models of ischemic cerebral edema.[1][2] This guide benchmarks the performance of TGN-020 against other notable AQP4 inhibitors.
Performance Comparison of AQP4 Inhibitors
The following table summarizes the in vitro potency of TGN-020 and its key comparators. It is important to note that recent studies have raised questions about the direct inhibitory effect of TGN-020 and AER-270 on the AQP4 water channel, suggesting their observed in vivo effects might be attributable to off-target mechanisms.[3][4]
| Inhibitor | Target(s) | IC50 (µM) | Maximum Inhibition (%) | Experimental System | Reference |
| TGN-020 | AQP4 (putative) | 3 | Not Reported | Xenopus laevis oocytes expressing human AQP4 | [5] |
| ~3 | Not Reported | Xenopus laevis oocytes expressing rat AQP4 | [1] | ||
| AER-270 | AQP4 (putative), Carbonic Anhydrase-1 | Not Reported | ~20 (human AQP4) | Not Specified | [1] |
| 3.3 (CA-1) | 55 ± 25 | Carbonic Anhydrase-1 activity assay | [6] | ||
| ORI-TRN-002 | AQP4 | 2.9 ± 0.6 | Not Reported | Xenopus laevis oocytes expressing rat AQP4 | [1] |
| Rizatriptan | AQP4, 5-HT(1B/1D) | 2 | Not Reported | Xenopus laevis oocytes expressing AQP4 | [5] |
| Sumatriptan | AQP4, 5-HT(1B/1D) | 11 | Not Reported | Xenopus laevis oocytes expressing AQP4 | [5] |
Signaling Pathway in Ischemic Cerebral Edema
Cerebral edema following an ischemic event involves a complex cascade of events leading to cytotoxic and vasogenic edema. AQP4 is critically involved in the water influx into astrocytes, contributing to cytotoxic edema. The following diagram illustrates a simplified signaling pathway.
Figure 1. Simplified signaling pathway of AQP4-mediated cytotoxic edema following ischemic stroke.
Experimental Protocols
A widely used method to assess the inhibitory activity of compounds on AQP4 is the Xenopus laevis oocyte swelling assay.
Xenopus laevis Oocyte Swelling Assay
Objective: To determine the effect of an inhibitor on the water permeability of AQP4-expressing oocytes.
Methodology:
-
Oocyte Preparation: Xenopus laevis oocytes are surgically harvested and defolliculated.
-
cRNA Injection: Oocytes are injected with cRNA encoding for the desired AQP4 isoform (e.g., human or rat AQP4). Control oocytes are injected with water or a non-functional cRNA. Oocytes are then incubated to allow for protein expression.
-
Inhibitor Incubation: AQP4-expressing oocytes are pre-incubated with the test inhibitor (e.g., TGN-020) at various concentrations for a defined period.
-
Osmotic Challenge: Oocytes are transferred from an isotonic solution to a hypotonic solution.
-
Volume Measurement: The change in oocyte volume over time is recorded using video microscopy. The rate of swelling is proportional to the water permeability of the oocyte membrane.
-
Data Analysis: The initial rate of swelling is calculated for both control and inhibitor-treated oocytes. The percentage of inhibition is determined by comparing the swelling rates. The IC50 value is calculated by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines the general workflow for this assay.
Figure 2. Experimental workflow for the Xenopus laevis oocyte swelling assay.
Discussion and Future Directions
While TGN-020 has demonstrated efficacy in reducing cerebral edema in animal models of stroke, the debate surrounding its direct mechanism of action highlights the need for more specific and thoroughly validated AQP4 inhibitors.[1][4] Recent discoveries, such as ORI-TRN-002, which shows a comparable IC50 to TGN-020 in the oocyte assay, suggest that the development of novel AQP4 inhibitors is an active area of research.[1]
For drug development professionals, the key takeaway is the critical importance of robust target validation and specificity profiling. The apparent off-target effects of TGN-020 and AER-270 underscore the potential for misleading results when relying on a single assay platform.[4][6] Future research should focus on:
-
Developing highly specific AQP4 inhibitors: This will require diverse screening platforms, including cell-based assays with endogenous AQP4 expression and reconstituted systems with purified AQP4.
-
Elucidating the precise mechanism of action: For existing and novel inhibitors, it is crucial to confirm direct binding to AQP4 and rule out off-target effects that may contribute to in vivo observations.
-
Exploring alternative therapeutic strategies: Given the challenges in developing specific small-molecule inhibitors, other modalities, such as therapeutic antibodies or RNA-based therapies, may hold promise for modulating AQP4 function.
This guide serves as a starting point for researchers interested in AQP4 inhibition. The provided data and protocols should be considered in the context of the evolving understanding of the pharmacology of these compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. Effects of an Aquaporin 4 Inhibitor, TGN-020, on Murine Diabetic Retina [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. Identification of aquaporin 4 inhibitors using in vitro and in silico methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
KVI-020 (TAK-020): A Placebo-Controlled Examination of a Novel BTK Inhibitor
This guide provides a detailed comparison of the investigational Bruton's tyrosine kinase (BTK) inhibitor KVI-020 (also known as TAK-020) against a placebo, based on data from a Phase I clinical study. The content is intended for researchers, scientists, and drug development professionals, offering an objective analysis of the available experimental data.
Overview of this compound (TAK-020)
This compound is a highly selective, covalent inhibitor of Bruton's tyrosine kinase, a key enzyme in B-cell receptor and Fc receptor signaling pathways.[1][2] By binding to the Cys481 residue in the ATP binding site of BTK, TAK-020 blocks downstream signaling, making it a potential therapeutic agent for hematologic malignancies and autoimmune diseases.[3]
Phase I Study Design
The primary source of data for this comparison is a Phase I, randomized, double-blind, placebo-controlled study conducted in healthy subjects.[1][2] The study involved both single-ascending dose and multiple-ascending dose cohorts to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of TAK-020.[1][2] In each cohort, subjects were randomized to receive either TAK-020 or a placebo.[1][2]
Quantitative Data Summary
The following table summarizes the key quantitative findings from the Phase I study, comparing the effects of this compound (TAK-020) with a placebo.
| Parameter | This compound (TAK-020) | Placebo | Source |
| Safety | |||
| Treatment-Emergent Adverse Events (TEAEs) | Similar incidence to placebo | Similar incidence to TAK-020 | [1][2] |
| Serious TEAEs | None reported | Not applicable | [1][2] |
| TEAEs leading to discontinuation | None reported | Not applicable | [1][2] |
| Pharmacokinetics (at doses ≥ 2.5 mg) | |||
| Median Time to Maximum Plasma Concentration (Tmax) | 45-60 minutes | Not applicable | [1][2] |
| Half-life (t1/2) | ~3-9 hours | Not applicable | [1][2] |
| Pharmacodynamics | |||
| BTK Occupancy (at doses ≥ 2.5 mg) | > 70% for > 96 hours | Not applicable | [1][2] |
| FcεRI-mediated Basophil Activation Inhibition (single dose ≥ 4.4 mg) | > 80% | Not applicable | [1][2] |
| FcεRI-mediated Basophil Activation Inhibition (daily dosing ≥ 3.75 mg for 9 days) | > 80% | Not applicable | [1][2] |
| Duration of Inhibition | 24-72 hours post-dose | Not applicable | [1][2] |
Experimental Protocols
BTK Occupancy Assay
Objective: To quantify the percentage of BTK enzyme bound by TAK-020 in peripheral blood mononuclear cells (PBMCs).
Methodology: An ELISA-based method is commonly used for this purpose.
-
Sample Collection and Lysis: PBMCs are isolated from whole blood. The cells are then lysed to release intracellular contents, including BTK.
-
BTK Capture: A 96-well plate is coated with an anti-BTK antibody that captures the BTK protein from the cell lysates.
-
Detection of Unoccupied BTK: A biotinylated covalent BTK probe is added. This probe binds to the active site of any BTK that is not already occupied by the inhibitor.
-
Quantification: The amount of bound probe is detected using a streptavidin-horseradish peroxidase (HRP) conjugate and a colorimetric substrate. The signal is inversely proportional to the BTK occupancy by the inhibitor.
-
Total BTK Measurement: In a separate assay, the total amount of BTK protein is measured using a sandwich ELISA with two different anti-BTK antibodies.
-
Calculation: BTK occupancy is calculated as: 100% - ((Unoccupied BTK / Total BTK) * 100).
Basophil Activation Test (BAT)
Objective: To assess the functional consequence of BTK inhibition by measuring the activation of basophils in response to a stimulus.
Methodology: This assay is performed using flow cytometry.
-
Whole Blood Stimulation: A whole blood sample is incubated with a stimulant, such as anti-IgE antibody, which cross-links the FcεRI receptors on basophils and triggers activation.
-
Staining: The blood is then stained with fluorescently labeled antibodies to identify basophils (e.g., anti-CD123 and anti-HLA-DR) and to measure activation markers (e.g., anti-CD63).
-
Erythrocyte Lysis: Red blood cells are lysed to allow for the analysis of the leukocyte population.
-
Flow Cytometry Analysis: The sample is run on a flow cytometer. Basophils are identified based on their specific cell surface markers. The expression of activation markers, such as CD63, on the surface of the basophils is quantified.[4][5]
-
Data Interpretation: A reduction in the percentage of activated (CD63-positive) basophils in the presence of the inhibitor, compared to a control, indicates successful inhibition of the signaling pathway.
Signaling Pathway and Experimental Workflow
Caption: BTK Signaling Pathway Inhibition by TAK-020.
Caption: Placebo-Controlled Study Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. A Phase I, Randomized, Double-Blind, Placebo-Controlled, Single-Dose and Multiple-Rising-Dose Study of the BTK Inhibitor TAK-020 in Healthy Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. TAK-020 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Whole blood Basophil Activation Test (BAT) [sanquin.org]
- 5. dovepress.com [dovepress.com]
Dual Immune Checkpoint Blockade in Advanced Melanoma: A Comparative Analysis of Nivolumab Plus Relatlimab
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the dual immune checkpoint inhibitor combination of nivolumab (B1139203) and relatlimab, investigated in the RELATIVITY-020 and RELATIVITY-047 clinical trials, against a standard-of-care alternative for advanced melanoma. The content is intended to offer an objective overview supported by experimental data to inform research and drug development professionals.
Comparative Data Analysis
The efficacy and safety of nivolumab in combination with relatlimab have been evaluated in the RELATIVITY-020 and RELATIVITY-047 trials. For a comprehensive comparison, data from the RELATIVITY-047 trial is presented alongside data for the combination of nivolumab and ipilimumab from the CheckMate 067 trial, a pivotal study in first-line advanced melanoma. It is important to note that these are separate trials with potentially different patient populations and study designs; therefore, cross-trial comparisons should be interpreted with caution. An indirect treatment comparison of RELATIVITY-047 and CheckMate 067 has been published and provides a more formal, albeit non-randomized, comparison.
Efficacy in First-Line Advanced Melanoma
| Efficacy Endpoint | Nivolumab + Relatlimab (RELATIVITY-047)[1] | Nivolumab + Ipilimumab (CheckMate 067)[2] | Nivolumab Monotherapy (RELATIVITY-047)[1] |
| Median Progression-Free Survival (PFS) | 10.2 months | Not directly reported in this format; indirect comparison showed similar PFS to Nivo+Rela[2] | 4.6 months |
| 3-Year PFS Rate | 31.8% | Not directly reported in this format | 26.9% |
| Median Overall Survival (OS) | 51.0 months | 72.1 months (at 6.5-year follow-up) | 34.1 months |
| 3-Year OS Rate | 54.6% | 57% (at 36 months)[2] | 48.0% |
| Objective Response Rate (ORR) | 43.7% | 58% (confirmed ORR in an indirect comparison)[2] | 33.7% |
Safety Profile in First-Line Advanced Melanoma
| Safety Endpoint | Nivolumab + Relatlimab (RELATIVITY-047)[2] | Nivolumab + Ipilimumab (CheckMate 067)[2] |
| Grade 3-4 Treatment-Related Adverse Events (TRAEs) | 23% | 61% |
| Any-Grade TRAEs Leading to Discontinuation | 17% | 41% |
Efficacy in PD-1 Refractory Advanced Melanoma (RELATIVITY-020)
For patients with advanced melanoma that has progressed on anti-PD-1/PD-L1 therapy, the RELATIVITY-020 trial provides data on the efficacy of nivolumab plus relatlimab.[3][4][5]
| Efficacy Endpoint | D1 Cohort (Progression on 1 prior anti-PD-(L)1 regimen)[3][4][5] | D2 Cohort (Progression on ≥1 prior anti-PD-(L)1 regimen)[3][4][5] |
| Objective Response Rate (ORR) | 12.0% | 9.2% |
| Median Duration of Response (DOR) | Not Reached | 12.8 months |
| Median Progression-Free Survival (PFS) | 2.1 months | 3.2 months |
| 6-Month PFS Rate | 29.1% | 27.7% |
| Median Overall Survival (OS) | 14.7 months | 17.1 months |
Experimental Protocols
RELATIVITY-047 Trial Design
The RELATIVITY-047 trial was a global, randomized, double-blind Phase II/III study that evaluated the efficacy and safety of a fixed-dose combination of nivolumab and relatlimab compared with nivolumab monotherapy in patients with previously untreated metastatic or unresectable melanoma.[1]
-
Patient Population: Adults with previously untreated, unresectable or metastatic melanoma.
-
Randomization: Patients were randomized 1:1 to receive either the nivolumab and relatlimab fixed-dose combination or nivolumab alone.
-
Treatment Arms:
-
Combination Arm: Intravenous nivolumab (480 mg) and relatlimab (160 mg) every 4 weeks.
-
Monotherapy Arm: Intravenous nivolumab (480 mg) every 4 weeks.
-
-
Primary Endpoint: Progression-free survival (PFS) as assessed by Blinded Independent Central Review (BICR).
-
Secondary Endpoints: Overall survival (OS) and objective response rate (ORR).
CheckMate 067 Trial Design
The CheckMate 067 trial was a randomized, double-blind, Phase III study that compared the efficacy and safety of nivolumab plus ipilimumab, nivolumab monotherapy, and ipilimumab monotherapy in patients with previously untreated advanced melanoma.
-
Patient Population: Adults with previously untreated, unresectable Stage III or Stage IV melanoma.
-
Randomization: Patients were randomized 1:1:1.
-
Treatment Arms:
-
Combination Arm: Intravenous nivolumab (1 mg/kg) plus ipilimumab (3 mg/kg) every 3 weeks for 4 doses, followed by nivolumab (3 mg/kg) every 2 weeks.
-
Nivolumab Monotherapy Arm: Intravenous nivolumab (3 mg/kg) every 2 weeks plus placebo.
-
Ipilimumab Monotherapy Arm: Intravenous ipilimumab (3 mg/kg) every 3 weeks for 4 doses plus placebo.
-
-
Primary Endpoints: Progression-free survival (PFS) and overall survival (OS).
-
Secondary Endpoint: Objective response rate (ORR).
Visualizations
Signaling Pathway of Dual Checkpoint Blockade
Caption: Dual blockade of PD-1 and LAG-3 pathways by nivolumab and relatlimab, respectively.
Experimental Workflow of a Comparative Clinical Trial
References
- 1. Biochemical Signaling of PD-1 on T Cells and Its Functional Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PD1 signal transduction pathways in T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nivolumab and Relatlimab (Opdualag) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. pnas.org [pnas.org]
Safety Operating Guide
Essential Procedures for the Proper Disposal of Laboratory Chemicals
A definitive Safety Data Sheet (SDS) for a substance identified as "KVI-020" could not be located in publicly available resources. The proper disposal of any chemical is contingent upon its specific physical, chemical, and toxicological properties. Without this information, providing substance-specific disposal instructions for "this compound" is not possible. Researchers, scientists, and drug development professionals should locate the official SDS for any chemical before handling or disposal.
The following information provides a comprehensive, procedural guide for the safe disposal of laboratory chemicals in general. This guidance is designed to be a preferred source for laboratory safety and chemical handling, building trust by providing value beyond a specific product.
Pre-Disposal Planning and Waste Minimization
Effective waste management begins before an experiment starts. A crucial first step in any experimental protocol is to outline a plan for the disposal of all waste that will be generated.
-
Source Reduction: Whenever possible, modify experimental protocols to use smaller quantities of hazardous substances or substitute them with less hazardous alternatives.
-
Inventory Management: Avoid over-ordering chemicals. The cost of disposing of unused chemicals often exceeds the purchase price.
Characterization and Segregation of Chemical Waste
Proper identification and segregation of waste streams are critical to ensure safe handling and disposal. Never mix different waste streams unless explicitly instructed to do so by your institution's Environmental Health and Safety (EHS) department.
Key Waste Categories:
-
Hazardous Chemical Waste: Includes chemicals with properties that are ignitable, corrosive, reactive, or toxic.
-
Non-Hazardous Waste: A limited number of chemicals may be deemed non-hazardous and eligible for drain or regular trash disposal. This determination MUST be made in accordance with institutional and local regulations.
-
Mixed Wastes: Waste that contains a combination of chemical, radioactive, and/or biological hazards requires special handling and disposal procedures.
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.
General Step-by-Step Disposal Protocol for Hazardous Chemical Waste
The following is a general protocol for the handling and disposal of hazardous chemical waste.
Experimental Protocol: General Chemical Waste Handling and Disposal
-
Personal Protective Equipment (PPE): Before handling any chemical waste, don appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.
-
Waste Container Selection:
-
Use a waste container that is compatible with the chemical waste. For example, do not use metal cans for corrosive wastes.
-
The container must have a secure, tight-fitting lid.
-
Ensure the container is clean and in good condition.
-
-
Waste Collection:
-
Collect waste in a designated satellite accumulation area (SAA) within the laboratory.
-
Keep waste containers closed at all times, except when adding waste.
-
Do not overfill containers; leave at least 10% of headspace to allow for expansion.
-
-
Labeling:
-
Affix a hazardous waste label to the container before adding any waste.
-
List all chemical constituents, including solvents and solutes, with their approximate percentages. Do not use abbreviations or chemical formulas.
-
-
Storage:
-
Store waste containers in a secondary containment bin to prevent spills.
-
Segregate incompatible waste streams to prevent dangerous reactions. For example, store acids and bases separately, and oxidizers away from flammable liquids.
-
-
Request for Pickup:
-
When the waste container is full or you are finished generating that waste stream, submit a request for waste pickup to your institution's EHS department.
-
Do not move hazardous waste outside of your designated laboratory space. Trained EHS personnel will transport the waste to a central accumulation area.
-
Data Presentation: Key Information for Chemical Waste Disposal
When consulting a Safety Data Sheet (SDS) for a chemical, the following sections are crucial for determining the proper disposal procedure. The table below summarizes the key data points to look for.
| SDS Section | Information Provided | Relevance to Disposal |
| Section 2: Hazards Identification | GHS hazard classifications (e.g., Flammable Liquid, Acute Toxicity, Skin Corrosive). | Determines if the chemical is considered hazardous and dictates the need for specific disposal pathways. |
| Section 9: Physical and Chemical Properties | pH, flash point, reactivity, solubility in water. | Informs segregation and storage requirements. For example, chemicals with a low flash point are ignitable. Highly acidic or basic chemicals are corrosive. Water-soluble substances may have different disposal considerations than non-soluble ones. |
| Section 10: Stability and Reactivity | Information on chemical stability, possibility of hazardous reactions, conditions to avoid, and incompatible materials. | Critical for preventing dangerous reactions in a waste container. This section will specify if a chemical should not be mixed with other substances. |
| Section 12: Ecological Information | Information on ecotoxicity (e.g., toxicity to aquatic life). | Highlights environmental hazards and reinforces the need to prevent release into the environment. |
| Section 13: Disposal Considerations | General guidance on proper disposal methods and recommendations. May refer to local, state, and federal regulations. | This section provides direct, though often general, advice on disposal. It will always state that disposal must be in accordance with all applicable regulations. |
| Section 14: Transport Information | UN number, proper shipping name, and transport hazard class. | Essential information for the EHS department for the safe and compliant transportation of the waste off-site. |
Mandatory Visualization: Chemical Waste Disposal Workflow
The following diagram illustrates the general workflow and decision-making process for the disposal of chemical waste in a laboratory setting.
Caption: Workflow for the safe handling and disposal of laboratory chemical waste.
Disclaimer: This information is intended as a general guide. Always follow the specific procedures and protocols established by your institution's Environmental Health and Safety department and comply with all local, state, and federal regulations. The absence of a specific SDS for "this compound" means that its hazards are unknown; therefore, extreme caution should be exercised if handling this substance.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
